NK7-902
Descripción
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Propiedades
Fórmula molecular |
C22H26N4O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[(1S,2R,5S)-2-(ethylamino)-8-azabicyclo[3.2.1]octan-8-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H26N4O4/c1-2-23-16-7-4-12-5-8-17(16)25(12)13-3-6-14-15(11-13)22(30)26(21(14)29)18-9-10-19(27)24-20(18)28/h3,6,11-12,16-18,23H,2,4-5,7-10H2,1H3,(H,24,27,28)/t12-,16+,17-,18?/m0/s1 |
Clave InChI |
QAKJEKTXKXAPBP-MGCURZBSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of NEK7 in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 7 (NEK7) has emerged as a critical regulator of inflammatory signaling, acting as an essential licensing factor for the activation of the NLRP3 inflammasome. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning NEK7's function in inflammatory pathways, its structural interaction with NLRP3, and its implication in a range of inflammatory diseases. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug discovery.
Introduction to NEK7 and its Function in Inflammation
NEK7 is a serine/threonine kinase belonging to the Never in Mitosis A (NIMA)-related kinase family, traditionally known for its role in cell cycle progression, specifically in mitotic spindle formation and cytokinesis.[1][2] However, recent groundbreaking research has unveiled a pivotal, non-mitotic function for NEK7 as a key component in the innate immune response.[3][4] It is now established that NEK7 is an essential mediator for the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the host's defense against pathogens and cellular stress.[5][6]
Dysregulation of the NLRP3 inflammasome is implicated in a wide array of chronic inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, neurodegenerative diseases like Alzheimer's, and inflammatory bowel disease.[1][7][8] Given its crucial role in licensing NLRP3 activation, NEK7 has become a promising therapeutic target for the development of novel anti-inflammatory agents.[3][9][[“]]
The Molecular Mechanism of NEK7-Mediated NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[11][12]
-
Activation (Signal 2): A diverse range of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances (e.g., monosodium urate crystals), trigger the second signal.[13][14] A common downstream event of these stimuli is the efflux of intracellular potassium ions (K+).[6][15][16]
NEK7 functions as a critical molecular switch downstream of potassium efflux.[6][16] In resting cells, NEK7 is not associated with NLRP3. However, upon K+ efflux, NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3.[1][7] This interaction is essential for inducing a conformational change in NLRP3, which licenses its oligomerization and the subsequent assembly of the complete inflammasome complex.[5][13][14] The assembled inflammasome consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] This proximity leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves gasdermin D to induce pyroptotic cell death.[13][17]
Interestingly, the kinase activity of NEK7 appears to be dispensable for NLRP3 inflammasome activation.[1][16] Instead, NEK7 acts as a scaffold, bridging adjacent NLRP3 subunits to facilitate the formation of the active inflammasome complex.[13][14] Recent evidence also suggests that NEK7 phosphorylation, downstream of K+ efflux and gasdermin D, can amplify NLRP3 inflammasome activation.[18]
It is noteworthy that NEK7's role is specific to the NLRP3 inflammasome and it is not required for the activation of other inflammasomes like NLRC4 or AIM2.[4][16]
dot
Caption: NEK7-mediated NLRP3 inflammasome activation pathway.
Structural Insights into the NEK7-NLRP3 Interaction
Cryo-electron microscopy studies have provided high-resolution structures of the human NLRP3-NEK7 complex, revealing the molecular basis of their interaction.[13][14][17] These studies show that the C-terminal lobe of NEK7 nestles against both the NACHT and LRR domains of NLRP3.[13][14] The interaction is characterized by electrostatic complementarity, with the positively charged NEK7 C-lobe interacting with the negatively charged surface of NLRP3.[17]
The structural data suggest that NEK7 acts as a bridge, connecting adjacent NLRP3 subunits through bipartite interactions, thereby facilitating the oligomerization required for inflammasome activation.[13][14] This structural understanding provides a valuable template for the rational design of small molecule inhibitors that can disrupt the NEK7-NLRP3 interaction.
Quantitative Data on NEK7's Role in Inflammation
The following tables summarize key quantitative data from studies investigating the role of NEK7 in inflammatory pathways.
Table 1: NEK7-NLRP3 Binding Affinity
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Human NLRP3 and NEK7 | Microscale Thermophoresis | 78.9 ± 38.5 nM | [13][17] |
Table 2: Effect of NEK7 Knockdown/Knockout on Inflammatory Responses
| Experimental System | Treatment | Measured Outcome | Effect of NEK7 Deficiency | Reference |
| NEK7-knockout iBMDMs | LPS + Nigericin | Caspase-1 processing | Abolished | [13] |
| NEK7-knockout iBMDMs | LPS + Nigericin | IL-1β secretion | Abolished | [13] |
| NEK7-knockdown primary cortical neurons | LPS + ATP | IL-1β secretion | Reversed LPS+ATP-induced secretion | [15] |
| NEK7-knockdown mice (TBI model) | Traumatic Brain Injury | NLRP3 and Caspase-1 mRNA | Significantly reduced | [15] |
| NEK7-knockdown mice (TBI model) | Traumatic Brain Injury | IL-1β and IL-18 secretion | Reversed | [15] |
| Inducible NEK7 knockout mice (gouty arthritis model) | Monosodium Urate (MSU) | Paw diameter, volume, and clinical score | Reduced by 53%, 51%, and 54% respectively | [19] |
| NEK7 knockout mice (peritonitis model) | Monosodium Urate (MSU) | Peritoneal exudate cells, neutrophils, monocytes | Significantly reduced influx | [20] |
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in this guide.
Co-immunoprecipitation of NEK7 and NLRP3
This protocol is adapted from studies demonstrating the interaction between NEK7 and NLRP3 in macrophages.[15][21]
Objective: To determine the in vivo interaction between NEK7 and NLRP3.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS (1 µg/mL)
-
Nigericin (10 µM) or ATP (5 mM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-NLRP3 antibody
-
Anti-NEK7 antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Prime BMDMs with LPS for 4 hours.
-
Stimulate the cells with nigericin for 1 hour or ATP for 30 minutes.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-NLRP3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-NLRP3 and anti-NEK7 antibodies.
dot
Caption: Co-immunoprecipitation workflow for NEK7-NLRP3 interaction.
In Vitro Inflammasome Activation Assay
This protocol is based on methods used to assess NLRP3 inflammasome activation in cultured macrophages.[16][22]
Objective: To measure the secretion of IL-1β as an indicator of inflammasome activation.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) from wild-type and NEK7-knockout mice
-
LPS (100 ng/mL)
-
ATP (5 mM), Nigericin (5 µM), or MSU (200 µg/mL)
-
Opti-MEM reduced-serum medium
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Seed iBMDMs in a 96-well plate and allow them to adhere overnight.
-
Prime the cells with LPS in Opti-MEM for 3 hours.
-
Stimulate the cells with ATP for 45 minutes, nigericin for 1 hour, or MSU for 6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
NEK7 as a Therapeutic Target in Inflammatory Diseases
The central role of NEK7 in licensing NLRP3 inflammasome activation makes it an attractive target for therapeutic intervention in a wide range of inflammatory disorders.[[“]] Several strategies are being explored to target the NEK7-NLRP3 axis:
-
Small Molecule Inhibitors: Compounds designed to directly bind to NEK7 or the NEK7-binding site on NLRP3 can disrupt their interaction and prevent inflammasome activation.[[“]]
-
Natural Compounds: Some natural products, such as berberine, have been shown to directly target NEK7 and inhibit NLRP3 inflammasome activity.[[“]]
-
Drug Repurposing: Existing drugs approved for other indications are being investigated for their potential to inhibit NEK7. For instance, the cancer drug entrectinib (B1684687) has been shown to directly target NEK7 and reduce inflammation in preclinical models.[[“]]
-
Protein Degraders: The development of molecular glue degraders that specifically target NEK7 for proteasomal degradation represents a novel therapeutic approach.[[“]]
The ongoing research into NEK7 inhibitors holds significant promise for the development of a new class of anti-inflammatory drugs with broad therapeutic potential.[3][9]
Conclusion
NEK7 has been firmly established as a linchpin in the activation of the NLRP3 inflammasome, transitioning from its known mitotic functions to a critical regulator of innate immunity. Its specific and essential role in licensing NLRP3 activation, downstream of potassium efflux, provides a clear molecular mechanism that can be therapeutically targeted. The structural and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further explore the biology of NEK7 and to design novel therapeutic strategies for a multitude of debilitating inflammatory diseases. The continued investigation into the nuances of NEK7's function and regulation will undoubtedly pave the way for innovative treatments for NLRP3-driven pathologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of NEK7 Suppressed Hepatocellular Carcinoma Progression by Mediating Cancer Cell Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of NEK7 Protein in NLRP3 Inflammasome Activation and Inflammation - Yuan He [grantome.com]
- 5. captortherapeutics.com [captortherapeutics.com]
- 6. NEK7 is an essential mediator of NLRP3 activation downstream of potassium efflux. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. Physiological and Pathological Roles of Mammalian NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEK7: a potential therapy target for NLRP3-related diseases [jstage.jst.go.jp]
- 9. biosciencetrends.com [biosciencetrends.com]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 14. Structural mechanism for NEK7-licensed activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | NEK7 Regulates NLRP3 Inflammasome Activation and Neuroinflammation Post-traumatic Brain Injury [frontiersin.org]
- 16. Nek7 is an essential mediator of NLRP3 activation downstream of potassium efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NEK7 phosphorylation amplifies NLRP3 inflammasome activation downstream of potassium efflux and gasdermin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. NLRP3 activation and mitosis are mutually exclusive events coordinated by NEK7, a new inflammasome component - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The PGAM5–NEK7 interaction is a therapeutic target for NLRP3 inflammasome activation in colitis - PMC [pmc.ncbi.nlm.nih.gov]
NK7-902: A Chemical Probe for Elucidating NEK7 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that has been identified as a critical regulator of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making NEK7 an attractive therapeutic target.[1][3] NK7-902 is a potent and selective chemical probe that acts as a molecular glue degrader of NEK7.[1][2][3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization and use in studying NEK7 function.
Mechanism of Action
This compound functions as a cereblon (CRBN) E3 ubiquitin ligase molecular glue degrader.[1][2][3][4][5] It facilitates the interaction between CRBN and NEK7, leading to the ubiquitination and subsequent proteasomal degradation of NEK7.[1][2][3][4][5] This degradation is independent of the kinase activity of NEK7.[4][5][6] The selectivity of this compound for NEK7 is noteworthy, as it does not induce the degradation of NEK6, the protein most homologous to NEK7.[7]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Type/System | Assay | Reference |
| DC50 | 0.2 nM | Human Primary Monocytes | NEK7 Degradation | [3][4][8] |
| 1.6 nM | Human PBMCs | NEK7 Degradation | [8] | |
| 54.2 nM | Mouse Splenocytes | NEK7 Degradation | [8] | |
| Dmax | > 95% | Human Primary Monocytes | NEK7 Degradation | [3][4][8] |
| Kd (Binary Complex) | 49 nM | Recombinant Protein | Surface Plasmon Resonance (SPR) | [7] |
| Kd (Ternary Complex) | 1160 nM | Recombinant Protein | Surface Plasmon Resonance (SPR) | [7] |
Pharmacokinetic Properties of this compound
| Species | Dose | AUC | CL | Bioavailability | t1/2 | Reference |
| Rat | 30, 100, 300 mg/kg p.o. | 981 nM·h· kg/mg | 26 mL/min/kg | 62% | 4 h | [8] |
| Cynomolgus Monkey | 0.2, 2 mg/kg p.o. & 1 mg/kg i.v. | 1600 nM·h | 26 mL/min/kg | 50% | 3.5 h | [8] |
Experimental Protocols
NEK7 Degradation Assay in Human Primary Monocytes
-
Cell Culture: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Compound Treatment: Seed monocytes in a 96-well plate at a density of 2 x 10^5 cells/well. Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control for 18 hours.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NEK7 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NEK7 band intensity to the loading control. Calculate the percentage of NEK7 degradation relative to the DMSO-treated control. Determine the DC50 value by fitting the data to a four-parameter logistic curve.
NLRP3 Inflammasome Activation and IL-1β Release Assay
-
Cell Priming: Seed human primary monocytes or THP-1 cells in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β expression.[7]
-
Compound Treatment: Pre-treat the primed cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Inflammasome Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM) for 30-60 minutes.[7]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
-
Sample Preparation: Treat human primary monocytes with 1 µM this compound or DMSO for 18 hours.[7] Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify and quantify the proteins using proteomics software (e.g., Proteome Discoverer).
-
Determine the relative abundance of each protein in the this compound-treated sample compared to the DMSO control.
-
Identify proteins that are significantly up- or down-regulated following this compound treatment.[7]
-
Signaling Pathways and Experimental Workflows
NEK7-NLRP3 Inflammasome Signaling Pathway
Caption: NEK7's role in NLRP3 inflammasome activation and this compound's mechanism of action.
Experimental Workflow for this compound Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Logical Relationship of this compound as a Chemical Probe
Caption: The logical progression from unmet medical need to a therapeutic hypothesis using this compound.
References
- 1. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 2. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
The Impact of NK7-902 on Cytokine Release in Primary Human Monocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of NK7-902 on cytokine release in primary human monocytes. This compound is a potent and selective cereblon (CRBN) molecular glue degrader of the NIMA-related kinase 7 (NEK7). Its primary mechanism of action involves the degradation of NEK7, which plays a crucial role in the assembly and activation of the NLRP3 inflammasome. Consequently, this compound's most significant impact on cytokine release is the modulation of NLRP3-dependent pathways, particularly the secretion of interleukin-1β (IL-1β).
Executive Summary
This compound effectively degrades NEK7 in primary human monocytes, leading to a partial but significant blockade of NLRP3-dependent IL-1β release. The extent of this inhibition is context-dependent, showing variability among donors and the specific stimuli used to activate the inflammasome. While the primary and well-documented effect of this compound is on IL-1β, its impact on other key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) is less direct. The production of these cytokines is generally regulated by signaling pathways upstream of or parallel to NLRP3 inflammasome activation, most notably the NF-κB pathway. Therefore, the direct effects of this compound on TNF-α, IL-6, and IL-10 are not prominently reported; however, potential indirect effects due to the modulation of the inflammatory environment cannot be entirely ruled out.
Data Presentation: Quantitative Effects of this compound on IL-1β Release
The following tables summarize the quantitative data on the efficacy of this compound in degrading NEK7 and inhibiting IL-1β release in primary human monocytes under various experimental conditions.
Table 1: NEK7 Degradation in Primary Human Monocytes
| Parameter | Value | Reference |
| DC50 | 0.2 nM | [1][2] |
| Maximum Degradation (Dmax) | >95% | [1][2] |
| Time to 80% Degradation | 1 hour | [2] |
Table 2: Inhibition of IL-1β Release in Primary Human Monocytes by this compound
| Stimulation Condition | Maximum Inhibition of IL-1β | Reference |
| LPS + ATP | 79% | [2] |
| LPS + Niclosamide (B1684120) | 75% | [2] |
| LPS + Nigericin (B1684572) | 36% | [2] |
| LPS alone (Alternative Inflammasome) | 89% | [2] |
Note: The inhibition of IL-1β release by this compound can vary significantly between different donors.
Signaling Pathways
The primary signaling pathway influenced by this compound in the context of cytokine release is the NLRP3 inflammasome pathway. This compound induces the degradation of NEK7, a key component required for the assembly and activation of the NLRP3 inflammasome complex.
Caption: NLRP3 inflammasome signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's effect on cytokine release in primary human monocytes.
Isolation and Culture of Primary Human Monocytes
Objective: To obtain a pure population of primary human monocytes from peripheral blood for subsequent in vitro assays.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail. This method depletes non-monocytic cells, leaving a highly purified and untouched monocyte population.
-
Cell Culture: Resuspend the purified monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Plating: Seed the cells in appropriate culture plates at a density of 1 x 106 cells/mL.
This compound Treatment and Inflammasome Activation
Objective: To treat monocytes with this compound and subsequently activate the NLRP3 inflammasome to assess the compound's inhibitory effect.
Materials:
-
Cultured primary human monocytes
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Nigericin
-
Niclosamide
Procedure:
-
This compound Pre-treatment: Treat the cultured monocytes with the desired concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 18 hours) to allow for NEK7 degradation.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL) for a defined duration (e.g., 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Activation (Signal 2): Following priming, stimulate the cells with a NLRP3 activator such as ATP (e.g., 5 mM), nigericin (e.g., 10 µM), or niclosamide to trigger inflammasome assembly and activation.
Measurement of Cytokine Release
Objective: To quantify the concentration of cytokines released into the cell culture supernatant following treatment and stimulation.
Materials:
-
Cell culture supernatants
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-1β, TNF-α, IL-6, and IL-10
-
Microplate reader
Procedure:
-
Supernatant Collection: After the stimulation period, carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IL-1β, TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Determine the cytokine concentrations by comparing the absorbance values of the samples to a standard curve.
Experimental Workflow
The following diagram illustrates the general experimental workflow for assessing the effect of this compound on cytokine release in primary human monocytes.
Caption: General experimental workflow for studying this compound's effect on cytokine release.
Inferred Effects on Other Cytokines
Direct studies detailing the effect of this compound on TNF-α, IL-6, and IL-10 release in primary human monocytes are limited. However, based on the known mechanisms of cytokine production in monocytes, the following inferences can be made:
-
TNF-α and IL-6: The production of these pro-inflammatory cytokines is primarily driven by the activation of the NF-κB signaling pathway, which acts as the "priming" signal for the NLRP3 inflammasome. As this compound targets a downstream component of the NLRP3 activation pathway (NEK7), it is not expected to directly inhibit the NF-κB-mediated transcription and release of TNF-α and IL-6. Some studies on NLRP3 inflammasome inhibition have shown no significant effect on the release of these cytokines.[3]
-
IL-10: This anti-inflammatory cytokine is also regulated by complex signaling networks, and its production can be influenced by various stimuli. The direct impact of NLRP3 inflammasome inhibition on IL-10 release is not well-established and could be context-dependent.
Conclusion
This compound is a valuable research tool for investigating the role of the NEK7-NLRP3 inflammasome axis in human primary monocytes. Its primary and well-characterized effect is the dose-dependent and partial inhibition of IL-1β release. The impact of this compound on other cytokines, such as TNF-α and IL-6, is likely minimal as their production is regulated by pathways upstream of the NLRP3 inflammasome's activation step where NEK7 is involved. Further research is warranted to explore any potential indirect or context-specific effects of this compound on the broader cytokine profile of primary human monocytes. This technical guide provides a foundational understanding for researchers and professionals working in the field of immunology and drug development.
References
- 1. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 2. Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of NK7-902-Induced NEK7 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NK7-902 is a novel molecular glue degrader that potently and selectively induces the degradation of NIMA-related kinase 7 (NEK7), a protein implicated in the activation of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the structural and molecular basis of this compound's mechanism of action. We will detail the key structural interactions that facilitate the formation of a ternary complex between NEK7, this compound, and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NEK7. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and structural relationships to provide a comprehensive resource for researchers in the field.
Introduction
NIMA-related kinase 7 (NEK7) has been identified as a crucial component in the activation of the NLRP3 inflammasome, a key player in innate immunity and inflammatory diseases.[1] The kinase-independent scaffolding function of NEK7 is thought to be essential for NLRP3 oligomerization and subsequent inflammasome assembly. Consequently, targeted degradation of NEK7 presents a promising therapeutic strategy for a range of inflammatory disorders.
This compound is a potent and selective molecular glue degrader that hijacks the ubiquitin-proteasome system to eliminate NEK7.[2][3] Unlike traditional inhibitors, which only block a specific function of a protein, degraders physically remove the entire protein, offering a potentially more profound and durable therapeutic effect. This compound functions by inducing proximity between NEK7 and Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][4] This induced proximity leads to the polyubiquitination of NEK7 and its subsequent degradation by the proteasome.
This guide will explore the structural determinants of this compound-mediated NEK7 degradation, providing a detailed look at the molecular interactions and the experimental methodologies used to elucidate this mechanism.
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity and properties of this compound.
Table 1: In Vitro Degradation and Binding Affinity of this compound
| Parameter | Cell Type / System | Value | Reference |
| DC50 | Human Primary Monocytes | 0.2 nM | [4][5] |
| Human PBMCs | 1.6 nM | [4][5] | |
| Mouse Splenocytes | 54.2 nM | [4][5] | |
| Dmax | Human Primary Monocytes | > 95% | [4][5] |
| KD (this compound to DDB1:CRBN) | Human | 49 nM | [6] |
| Mouse | 702 nM | [6] | |
| KD (NEK7 recruitment to DDB1:CRBN with this compound) | Human | 1.5 µM | [6] |
| Mouse | 2.6 µM | [6] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Rat (oral) | AUC | 981 nM·h· kg/mg | [4] |
| CL | 26 mL/min/kg | [4] | |
| Bioavailability | 62% | [4] | |
| t½ | 4 h | [4] | |
| Cynomolgus Macaque (0.2 mg/kg oral) | Cmax | 257 nM | [4] |
| AUC | 1600 nM·h | [4] | |
| CL | 26 mL/min/kg | [4] | |
| t½ | 3.5 h | [4] | |
| Bioavailability | 50% | [4] |
Signaling and Degradation Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced NEK7 degradation.
Structural Basis of Ternary Complex Formation
The cornerstone of this compound's activity is its ability to induce and stabilize a ternary complex between NEK7 and CRBN. A cryo-electron microscopy (cryo-EM) structure of the DDB1-CRBN-NK7-902-NEK7 complex has revealed the precise molecular interactions that govern this process.[7]
This compound binds to the thalidomide-binding pocket of CRBN.[6] A key structural feature of NEK7, a β-hairpin loop containing a critical glycine (B1666218) residue (G57), acts as a "degron" that is recognized by the this compound-bound CRBN.[2] The molecular glue, this compound, effectively extends the binding interface of CRBN, creating a neo-surface that has high affinity and specificity for the NEK7 β-hairpin. This interaction is crucial for the recruitment of NEK7 to the E3 ligase complex.[6]
The cryo-EM structure provides a high-resolution map of the protein-protein and protein-ligand interfaces, guiding our understanding of the specificity and potency of this compound.
The following diagram illustrates the key components and their relationships in the ternary complex.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Cryo-Electron Microscopy (Cryo-EM) of the Ternary Complex
This protocol outlines the general workflow for determining the structure of the DDB1-CRBN-NK7-902-NEK7 ternary complex.
1. Protein Expression and Purification:
-
Human DDB1 and CRBN are co-expressed in insect cells (e.g., Spodoptera frugiperda) and purified as a complex.
-
Human NEK7 is expressed in E. coli and purified.
2. Ternary Complex Formation:
-
The purified DDB1-CRBN complex and NEK7 are mixed in a specific molar ratio with an excess of this compound.
-
The complex is incubated to allow for stable association.
3. Cryo-EM Grid Preparation:
-
A small volume (e.g., 3 µL) of the ternary complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).
4. Data Acquisition:
-
Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).
-
Automated data collection software is used to acquire a large number of movies of the frozen particles.
5. Image Processing and 3D Reconstruction:
-
Motion Correction: The movie frames are aligned to correct for beam-induced motion.
-
CTF Estimation: The contrast transfer function of each micrograph is determined.
-
Particle Picking: Individual particle images are selected from the micrographs.
-
2D Classification: Particles are classified into different 2D class averages to remove junk particles and assess conformational homogeneity.
-
Ab-initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.
-
3D Refinement: The 3D model is refined against the particle images to high resolution.
-
Model Building and Refinement: An atomic model is built into the final cryo-EM density map and refined.
Surface Plasmon Resonance (SPR) Binding Assays
SPR is used to quantitatively measure the binding affinities between the different components.
1. Immobilization of Ligand:
-
Human or mouse DDB1:CRBN is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
2. Analyte Injection and Binding Measurement:
-
This compound to CRBN: A dilution series of this compound is injected over the immobilized DDB1:CRBN surface to determine the binding affinity (KD).
-
NEK7 Recruitment: A constant concentration of this compound is pre-mixed with a dilution series of NEK7 and injected over the DDB1:CRBN surface to measure the affinity of NEK7 recruitment.
3. Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This protocol is used to assess the selectivity of this compound across the proteome.
1. Cell Culture and Treatment:
-
Human primary monocytes are cultured and treated with either DMSO (vehicle control) or a high concentration of this compound (e.g., 1 µM) for a specified time (e.g., 18 hours).
2. Cell Lysis and Protein Digestion:
-
Cells are lysed, and the proteins are extracted.
-
Proteins are reduced, alkylated, and digested into peptides using trypsin.
3. Tandem Mass Tag (TMT) Labeling:
-
Peptides from each condition (DMSO and this compound treated) are labeled with different TMT isobaric tags.
-
The labeled samples are then pooled.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The pooled, labeled peptide mixture is fractionated by high-pH reversed-phase liquid chromatography.
-
Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis:
-
The raw MS data is processed using software such as Proteome Discoverer.
-
Peptides and proteins are identified by searching against a human protein database.
-
The relative abundance of each protein in the this compound-treated sample compared to the DMSO control is quantified based on the TMT reporter ion intensities.
-
Statistical analysis is performed to identify proteins that are significantly downregulated upon this compound treatment.
Automated Capillary Western Blotting (WES/Jess)
This method provides a quantitative and high-throughput alternative to traditional Western blotting for measuring protein degradation.
1. Sample Preparation:
-
Cells are treated with a dilution series of this compound for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
Lysates are denatured and reduced.
2. Assay Plate Preparation:
-
The prepared samples, primary antibodies (e.g., anti-NEK7 and anti-β-actin as a loading control), secondary antibodies, and detection reagents are loaded into a 25-well microplate according to the manufacturer's instructions (ProteinSimple).
3. Automated Electrophoresis and Immunodetection:
-
The microplate and a capillary cartridge are placed into the WES or Jess instrument.
-
The instrument automatically performs size-based protein separation by capillary electrophoresis, immobilization of proteins to the capillary wall, immunoprobing with primary and secondary antibodies, and chemiluminescent detection.
4. Data Analysis:
-
The instrument's software quantifies the chemiluminescent signal for each protein, providing a quantitative measure of protein levels.
-
NEK7 protein levels are normalized to the loading control (β-actin).
-
The DC50 value (concentration at which 50% of the protein is degraded) is calculated by fitting the data to a dose-response curve.
Experimental and Discovery Workflow
The following diagram outlines the general workflow used in the discovery and characterization of this compound.
Conclusion
This compound represents a significant advancement in the targeted degradation of NEK7. The structural and mechanistic studies detailed in this guide provide a clear understanding of how this molecular glue leverages the cellular protein degradation machinery to selectively eliminate its target. The high-resolution structure of the ternary complex offers a blueprint for the rational design of future molecular glue degraders with improved properties. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers working to further explore the therapeutic potential of NEK7 degradation and to develop novel protein degraders for other challenging drug targets.
References
- 1. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 2. MyScope [myscope.training]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. support.proteomesoftware.com [support.proteomesoftware.com]
- 5. inext-discovery.eu [inext-discovery.eu]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Selectivity of NK7-902: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of NK7-902, a novel cereblon (CRBN) molecular glue degrader. This compound is designed to induce the degradation of NIMA-related kinase 7 (NEK7), a protein implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system. Understanding the precise binding, potency, and off-target effects of this compound is critical for its development as a potential therapeutic agent for inflammatory diseases.
Quantitative Selectivity and Potency Profile
This compound demonstrates high potency in inducing the degradation of its primary target, NEK7, across various cell types and species. Its binding affinity to NEK7 and the ternary complex with CRBN has been quantified, alongside its pharmacokinetic properties in preclinical models.
Table 1: In Vitro Potency of this compound Against NEK7
| Cell Type/Assay | Parameter | Value | Reference(s) |
| Human Primary Monocytes | DC₅₀ | 0.2 nM | [1] |
| Human PBMCs | DC₅₀ | 1.6 nM | [1] |
| Mouse Splenocytes | DC₅₀ | 54.2 nM | [1] |
| Multiple Cell Types | Dₘₐₓ | > 95% | [1] |
Table 2: Binding Affinity of this compound
| Complex | Parameter | Value | Assay | Reference(s) |
| This compound + NEK7 (Binary) | K_d | 49 nM | SPR | [2] |
| CRBN + this compound + NEK7 (Ternary) | K_d | 1160 nM | SPR | [2] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Parameter | Value | Reference(s) |
| Rat | Oral | AUC | 981 nM·h· kg/mg | [1] |
| CL | 26 mL/min/kg | [1] | ||
| Bioavailability | 62% | [1] | ||
| t₁/₂ | 4 h | [1] | ||
| Cynomolgus Macaque | Oral (0.2 mg/kg) | Cₘₐₓ | 257 nM | [1] |
| AUC | 1600 nM·h | [1] | ||
| CL | 26 mL/min/kg | [1] | ||
| Bioavailability | 50% | [1] | ||
| t₁/₂ | 3.5 h | [1] |
On-Target and Off-Target Profile
A critical aspect of drug development is ensuring high selectivity for the intended target to minimize potential adverse effects. Proteomic analyses have revealed that this compound is highly selective for NEK7.
Table 4: Selectivity Profile of this compound
| Protein | Relationship to Target | Effect of this compound (1 µM) | Cell Type | Reference(s) |
| NEK7 | Primary Target | Most significantly down-regulated protein | Human Primary Monocytes | [2][3] |
| NEK6 | Homologous Kinase (86% catalytic domain identity) | Not degraded | Human Primary Monocytes | [2][3] |
| SALL3 | Off-Target | Significantly down-regulated | Human iPS Cells | [2] |
| FIZ1 | Off-Target | Significantly down-regulated | Human iPS Cells | [2] |
| IKZF4 | Off-Target | Significantly down-regulated | Human iPS Cells | [2] |
| SALL4 | Potential Off-Target | Unchanged | Human iPS Cells | [2] |
The lack of degradation of the highly homologous kinase NEK6 underscores the specificity of this compound, which is attributed to the absence of a β-hairpin structural motif in NEK6 required for CRBN-mediated degradation.[3] However, off-target degradation of SALL3, FIZ1, and IKZF4 was observed in human induced pluripotent stem cells (iPSCs).[2] SALL3 is involved in neuroectodermal differentiation,[4] FIZ1 is an interacting partner of the hematopoietic regulator FLT3,[1][3] and IKZF4 (Eos) is a crucial transcription factor for regulatory T-cell function.[5][6] The potential functional consequences of the degradation of these off-target proteins warrant further investigation.
Signaling Pathway and Mechanism of Action
This compound functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and NEK7. This induced proximity leads to the polyubiquitination of NEK7, marking it for degradation by the proteasome. The degradation of NEK7 disrupts its essential, non-catalytic role in the assembly and activation of the NLRP3 inflammasome. This, in turn, is expected to inhibit the downstream release of pro-inflammatory cytokines IL-1β and IL-18.
Caption: Mechanism of action of this compound and its effect on the NLRP3 pathway.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used to characterize the selectivity profile of this compound, based on available information.
Mass Spectrometry-Based Proteomic Analysis
To globally assess the selectivity of this compound, a mass spectrometry-based proteomic approach was employed.
-
Cell Culture and Treatment: Human primary monocytes were treated for 18 hours with 1 µM this compound.[2][3]
-
Sample Preparation: Following treatment, cells were lysed, and proteins were extracted. Proteins were then digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture was separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: Protein abundance levels in this compound-treated samples were compared to vehicle-treated controls to identify significantly down-regulated proteins.
Caption: Workflow for proteomic analysis of this compound selectivity.
NEK7 Degradation Assays
The potency of this compound in inducing NEK7 degradation was quantified using immunoassays.
-
Cell Lines and Treatment: Human primary monocytes, PBMCs, and mouse splenocytes were treated with a concentration range of this compound for a specified duration (e.g., 18 hours for dose-response).[1]
-
Protein Level Measurement: NEK7 protein levels were measured using WES capillary electrophoresis immunoanalysis, an automated Western blot-like system.[3] A loading control, such as β-actin, was used for normalization.
-
Data Analysis: The data were used to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Surface Plasmon Resonance (SPR)
SPR was utilized to measure the binding affinities of this compound to its target and to the ternary complex.
-
Assay Principle: SPR measures the real-time interaction between molecules by detecting changes in the refractive index at the surface of a sensor chip.
-
Binary Affinity: To determine the affinity of this compound for NEK7, one of the molecules (e.g., NEK7) is immobilized on the sensor chip, and the other (this compound) is flowed over the surface at various concentrations.
-
Ternary Complex Formation: To measure the affinity of the ternary complex, the E3 ligase component (e.g., CRBN) is typically immobilized. A mixture of the target protein (NEK7) and the molecular glue (this compound) is then flowed over the surface. The strength of this interaction indicates the stability of the ternary complex.
Caption: On-target and off-target relationships of this compound.
Conclusion
This compound is a potent and highly selective molecular glue degrader of NEK7. Its mechanism of action via the degradation of NEK7 to inhibit the NLRP3 inflammasome pathway is well-supported by the available data. While its selectivity against the highly homologous kinase NEK6 is a promising feature, the identification of off-target degradation of SALL3, FIZ1, and IKZF4 in iPSCs highlights the importance of continued safety and selectivity profiling in relevant cellular and in vivo models. The quantitative data and methodologies outlined in this guide provide a comprehensive foundation for researchers and drug developers working with or developing similar targeted protein degraders.
References
- 1. Fiz1, a novel zinc finger protein interacting with the receptor tyrosine kinase Flt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. FIZ1 FLT3 interacting zinc finger 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
- 6. Selective deletion of Eos (Ikzf4) in T-regulatory cells leads to loss of suppressive function and development of systemic autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
The Context-Dependent Role of NEK7: A Technical Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that has emerged as a critical regulator of two distinct and fundamental cellular processes: mitosis and NLRP3 inflammasome activation.[1][2][3] This dual functionality presents a unique, context-dependent therapeutic window for a range of pathologies, from cancers to inflammatory diseases.[3][4] This technical guide explores the multifaceted roles of NEK7 and introduces NK7-902, a novel cereblon (CRBN) molecular glue degrader, as a tool to probe and potentially therapeutically exploit these functions. We provide an in-depth analysis of the signaling pathways, quantitative data on the effects of this compound, and detailed experimental protocols for the investigation of NEK7.
The Dichotomous Roles of NEK7
NEK7 is a member of the Never in Mitosis A (NIMA)-related kinase family and is essential for proper cell cycle progression.[1][5] Its canonical role involves the regulation of centrosome duplication and mitotic spindle formation, ensuring genomic stability during cell division.[2][5][6] Overexpression or aberrant activity of NEK7 has been linked to uncontrolled cell proliferation, a hallmark of cancer.[7][8]
In recent years, a non-canonical, kinase-independent function of NEK7 has been identified in the innate immune system.[9][10] NEK7 acts as a crucial component of the NLRP3 inflammasome, a multi-protein complex that, in response to cellular danger signals, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][11][12] NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3, acting as a bridge between adjacent NLRP3 subunits to facilitate inflammasome assembly and activation.[2][13][14][15] This role positions NEK7 as a key mediator in a host of inflammatory conditions, including gout, atherosclerosis, and neuroinflammatory diseases.[1]
The activation of the NLRP3 inflammasome and mitosis are mutually exclusive events, with NEK7 acting as a cellular switch.[10] This context-dependent function makes NEK7 an attractive therapeutic target.
This compound: A Molecular Glue Degrader of NEK7
This compound is a potent and selective cereblon (CRBN) molecular glue degrader of NEK7.[16] Unlike traditional inhibitors that block the kinase activity of a target protein, molecular glue degraders induce the ubiquitination and subsequent proteasomal degradation of the target protein.[17] Given that NEK7's role in NLRP3 inflammasome activation is independent of its kinase activity, targeted degradation presents a more effective strategy for modulating this pathway.[9][18]
Mechanism of Action
This compound functions by engaging the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and modifying its surface to recognize NEK7 as a neosubstrate. This induced proximity leads to the polyubiquitination of NEK7, marking it for degradation by the proteasome.
In Vitro and In Vivo Efficacy of this compound
This compound has demonstrated potent and selective degradation of NEK7 across various cell types and species. However, its effect on NLRP3-dependent IL-1β release reveals a context-dependent role for NEK7.
| Cell Type/Species | Parameter | Value | Reference |
| Human Primary Monocytes | DC50 | 0.2 nM | |
| Dmax | > 95% | ||
| Human PBMCs | DC50 | 1.6 nM | [17] |
| Dmax | > 95% | [17] | |
| Mouse Splenocytes | DC50 | 54.2 nM | [17] |
| Dmax | > 95% | [17] | |
| Human Whole Blood | IL-1β Inhibition (LPS + ATP) | Incomplete (71% max) | |
| Mouse (CAPS model) | IL-1β Inhibition (20 mg/kg p.o.) | Efficient | [18] |
| Cynomolgus Monkey | NEK7 Degradation (in vivo) | Profound and long-lasting | [18][16] |
| IL-1β Inhibition (in vivo) | Transient | [18][16] |
Pharmacokinetic Parameters of this compound
| Species | Dose | Bioavailability | t½ | CL | AUC | Cmax | Reference |
| Rat | Oral | 62% | 4 h | 26 mL/min/kg | 981 nM·h· kg/mg | - | [17] |
| Cynomolgus Monkey | 0.2 mg/kg p.o. | 50% | 3.5 h | 26 mL/min/kg | 1600 nM·h | 257 nM | [17] |
| 2 mg/kg p.o. | - | - | - | - | - | [17] | |
| 1 mg/kg i.v. | - | - | - | - | - | [17] |
These data suggest that while NEK7 is involved in NLRP3 activation, its requirement may not be absolute in primates and humans, highlighting the complexity of this signaling pathway.[18][16]
Signaling Pathways and Experimental Workflows
NEK7-Mediated NLRP3 Inflammasome Activation
The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation. NEK7 is crucial for the activation step.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the efficacy of a NEK7 degrader like this compound involves cell-based assays to measure both protein degradation and functional inhibition of the inflammasome.
Detailed Experimental Protocols
NEK7 Kinase Activity Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of NEK7 by quantifying the amount of ADP produced during the phosphorylation reaction.[7][11][19]
Materials:
-
Recombinant human NEK7 enzyme
-
NEK7 substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white assay plates
Protocol:
-
Prepare the kinase reaction mixture by adding NEK7 enzyme, substrate, and ATP to the kinase assay buffer.
-
Add the test compound (e.g., a potential NEK7 inhibitor) or vehicle control to the appropriate wells of the 96-well plate.
-
Initiate the kinase reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and reflects the NEK7 kinase activity.
Cell-Based NLRP3 Inflammasome Activation Assay
This assay is used to assess the effect of compounds on NLRP3 inflammasome activation in immune cells.[11]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes
-
LPS (Lipopolysaccharide)
-
ATP or Nigericin
-
This compound or other test compounds
-
Cell culture medium
-
Human IL-1β ELISA kit
-
Reagents for Western blotting (lysis buffer, antibodies against NEK7 and a loading control)
Protocol:
-
Cell Culture and Treatment:
-
Plate PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 18 hours).[18]
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of inflammasome components.[11]
-
-
Activation (Signal 2):
-
Stimulate the cells with a NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.[11]
-
-
Sample Collection:
-
Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Lyse the remaining cells for protein analysis by Western blot.
-
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
NEK7 Degradation: Perform Western blotting on the cell lysates to determine the levels of NEK7 protein. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) for NEK7-NLRP3 Interaction
This assay is used to determine if a compound affects the interaction between NEK7 and NLRP3.[20][21]
Materials:
-
HEK293T cells
-
Plasmids encoding tagged NEK7 and NLRP3 (e.g., FLAG-NEK7 and HA-NLRP3)
-
Transfection reagent
-
Co-IP lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-FLAG) and for Western blotting (e.g., anti-FLAG and anti-HA)
-
Protein A/G magnetic beads
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding tagged NEK7 and NLRP3.
-
Treatment: Treat the transfected cells with the test compound or vehicle.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-HA) to detect the co-immunoprecipitated protein.
-
Conclusion
NEK7 stands at a fascinating intersection of cell cycle control and innate immunity. Its context-dependent roles make it a challenging yet highly promising therapeutic target. The development of tools like the molecular glue degrader this compound provides an unprecedented opportunity to dissect the nuanced biology of NEK7 and to explore its therapeutic potential. The data presented herein on this compound underscore the importance of considering species- and cell-type-specific differences in the NEK7-NLRP3 axis. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of NEK7 and to advance the development of novel therapeutics targeting this multifaceted kinase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiological and Pathological Roles of Mammalian NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. NEK7: a potential therapy target for NLRP3-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nek6 and Nek7 Protein Kinases Are Required for Robust Mitotic Spindle Formation and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological and Pathological Roles of Mammalian NEK7 [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of potent inhibitors of NEK7 protein using a comprehensive computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Empowering Anti-Inflammatory Research with NLRP3 & NEK7 Assays - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 12. captortherapeutics.com [captortherapeutics.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural mechanism for NEK7-licensed activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner [pubmed.ncbi.nlm.nih.gov]
- 17. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 18. biorxiv.org [biorxiv.org]
- 19. NEK7 Kinase Enzyme System [promega.com]
- 20. Frontiers | NEK7-Mediated Activation of NLRP3 Inflammasome Is Coordinated by Potassium Efflux/Syk/JNK Signaling During Staphylococcus aureus Infection [frontiersin.org]
- 21. pnas.org [pnas.org]
The Impact of NK7-902 on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream signaling pathways affected by NK7-902, a novel molecular glue degrader. By selectively targeting NEK7 (NIMA-related kinase 7) for degradation, this compound modulates the NLRP3 inflammasome pathway, a critical component of the innate immune system implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the mechanism of action, quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the signaling cascades and workflows.
Core Mechanism of Action: NEK7 Degradation and NLRP3 Inflammasome Inhibition
This compound is a potent and selective cereblon (CRBN) E3 ligase molecular glue degrader.[1] Its primary mechanism involves inducing the proximity of NEK7 to the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of NEK7.[1] NEK7 has been identified as a crucial, kinase-independent mediator of NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome assembly and activation.[1][2] By degrading NEK7, this compound effectively blocks the formation of the active NLRP3 inflammasome complex, thereby inhibiting the downstream release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][3]
The canonical and alternative NLRP3 inflammasome pathways are both affected by the degradation of NEK7 mediated by this compound.[3] Studies have shown that this compound can block IL-1β release under various stimulation conditions.[3] However, the extent of this inhibition can be context-dependent, with variations observed across different donors and experimental setups.[1][3] Interestingly, unlike many other CRBN-based molecular glue degraders, this compound demonstrates activity in murine models, making it a valuable tool for in vivo research.[1][3]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been characterized across various preclinical models. The following tables summarize the key quantitative data from these studies.
| Cell Type | DC50 (nM) | Dmax (%) | Reference |
| Human Primary Monocytes | 0.2 | >95 | [4] |
| Human PBMCs | 1.6 | >95 | [4] |
| Mouse Splenocytes | 54.2 | >95 | [4] |
Table 1: In Vitro Degradation of NEK7 by this compound. DC50 represents the concentration required for 50% maximal degradation, and Dmax indicates the maximum percentage of degradation.
| Species | Dose | Route | Bioavailability (%) | t1/2 (h) | Cmax (nM) | AUC (nM·h) | Reference |
| Rat | - | p.o. | 62 | 4 | - | 981 (nM·h· kg/mg ) | [4] |
| Cynomolgus Macaque | 0.2 mg/kg | p.o. | 50 | 3.5 | 257 | 1600 | [4] |
| Cynomolgus Macaque | 2 mg/kg | p.o. | - | - | - | - | [4] |
| Cynomolgus Macaque | 1 mg/kg | i.v. | - | - | - | - | [4] |
Table 2: Pharmacokinetic Properties of this compound. p.o. - oral, i.v. - intravenous, t1/2 - half-life, Cmax - maximum concentration, AUC - area under the curve.
| Model | Treatment | Effect | Reference |
| Human Whole Blood (ex vivo) | This compound | Partial inhibition of LPS + ATP induced IL-1β release | [3] |
| Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model | 20 mg/kg p.o. This compound | Blocked NLRP3 pathway activation | [4] |
| Wild-type Mice | 30, 100, 300 mg/kg p.o. This compound | Induced NEK7 degradation | [4] |
| Cynomolgus Macaques | 0.2 mg/kg p.o. This compound | NEK7 degradation and partial IL-1β inhibition | [4] |
Table 3: In Vivo and Ex Vivo Pharmacodynamic Effects of this compound.
Key Signaling Pathway and Mechanism
The following diagram illustrates the downstream signaling pathway affected by this compound treatment.
References
Methodological & Application
Application Notes and Protocols for Utilizing NK7-902 in a Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene, leading to excessive production of interleukin-1β (IL-1β) and IL-18.[1][2][3][4] Mouse models that recapitulate the features of CAPS are invaluable tools for studying the disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. NK7-902 is a potent and selective NEK7 degrader that functions by inhibiting the NLRP3 inflammasome.[5][6][7][8][9] It has demonstrated efficacy in murine models of CAPS, making it a promising candidate for further investigation.[3][9][10][11][12]
These application notes provide detailed protocols for the use of this compound in a tamoxifen-inducible NLRP3A350V Muckle-Wells Syndrome (MWS) mouse model of CAPS.
Signaling Pathway of CAPS and Mechanism of Action of this compound
CAPS-associated mutations in NLRP3 lead to the constitutive activation of the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. NEK7 is a crucial component for the assembly and activation of the NLRP3 inflammasome. This compound acts as a molecular glue degrader, targeting NEK7 for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6][7][9] By degrading NEK7, this compound effectively inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β and IL-18.[5][6][9]
Experimental Workflow for Evaluating this compound in a CAPS Mouse Model
A typical experimental workflow involves inducing the CAPS phenotype in NLRP3A350V mice, treating with this compound, and subsequently evaluating various disease-related parameters.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from studies evaluating NLRP3 inhibitors in CAPS mouse models.
Table 1: In Vivo Efficacy of this compound in NLRP3A350V MWS Mouse Model
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (300 mg/kg) |
| Serum IL-1β (pg/mL) | High (e.g., >500) | Significant Reduction | Pronounced Reduction |
| Body Weight Change (%) | Negative (Loss) | Attenuated Loss/Gain | Normalization |
| Clinical Score (Arbitrary Units) | High (e.g., >3) | Significant Reduction | Pronounced Reduction |
| Spleen NEK7 Protein Levels (Relative to Vehicle) | 100% | Dose-dependent reduction | >95% degradation |
Note: The values presented are illustrative and may vary based on the specific experimental conditions.
Table 2: Pharmacokinetic Properties of this compound in Rodents [13]
| Parameter | Value (in rats) |
| Bioavailability (Oral) | 62% |
| Half-life (t½) | 4 hours |
| Clearance (CL) | 26 mL/min/kg |
| AUC | 981 nM·h· kg/mg |
Experimental Protocols
Induction of CAPS Phenotype in NLRP3A350VneoR Mice
This protocol is for the tamoxifen-inducible expression of the NLRP3A350V mutation.
Materials:
-
NLRP3A350VneoR mice (e.g., from The Jackson Laboratory, Stock No: 017969)[11]
-
Tamoxifen (Sigma-Aldrich)
-
Corn oil or Sunflower oil
-
1 mL syringes with 26-gauge needles
-
Ethanol (B145695) (for disinfection)
Procedure:
-
Preparation of Tamoxifen Solution (20 mg/mL):
-
Dissolve tamoxifen in corn oil at a concentration of 20 mg/mL.
-
Incubate and shake the solution overnight at 37°C to ensure complete dissolution.
-
Protect the solution from light by using an amber tube or wrapping the tube in foil.
-
Store the solution at 4°C for the duration of the injections.[14]
-
-
Tamoxifen Administration:
-
Post-Induction:
-
House the mice in a separate, clean cage during the injection period.
-
Wait for a period of 7 days after the final injection for the CAPS phenotype to fully develop before starting treatment.[14]
-
Monitor the mice for signs of autoinflammatory disease, such as skin lesions, reduced mobility, and failure to gain weight.
-
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge for adult mice)
-
Syringes
Procedure:
-
Formulation of this compound:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution to administer 0.25 mL).
-
-
Oral Gavage Administration:
-
Accurately weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle along the upper palate and gently advance it into the esophagus. Do not force the needle if resistance is met.[4]
-
Administer the this compound suspension or vehicle control.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Dosing can be performed once or twice daily, depending on the experimental design. A 16-hour pre-treatment before an LPS challenge has been reported.[15]
-
Assessment of Treatment Efficacy
Materials:
-
Mouse IL-1β and IL-18 ELISA kits (e.g., from Thermo Fisher Scientific, Elabscience)
-
Blood collection tubes (e.g., serum separator tubes)
-
Microplate reader
Procedure:
-
Sample Collection:
-
ELISA Protocol (General):
-
Bring all reagents to room temperature before use.
-
Prepare standards and samples according to the kit manufacturer's instructions.[8][10][16][17][18]
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's protocol (typically 1-2 hours at 37°C or room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
70% Ethanol
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Tissue Collection and Fixation:
-
At the experimental endpoint, euthanize the mice and dissect the spleen and a section of skin from an affected area.
-
For skin samples, it is recommended to take a biopsy from the middle of the back. Place the skin flat on a piece of filter paper (dermis side down) to prevent curling during fixation.[19]
-
Immediately place the tissues in 10% NBF (at a volume 15-20 times that of the tissue) and fix overnight at 4°C.[19]
-
The next day, transfer the tissues to 70% ethanol for storage.[19]
-
-
Tissue Processing and Staining:
-
Process the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with H&E according to standard protocols.
-
Dehydrate, clear, and mount with a coverslip.
-
-
Analysis:
-
Examine the stained sections under a microscope to assess for inflammatory cell infiltration, tissue damage, and other pathological changes.
-
Materials:
-
Spleen tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NEK7, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the spleen tissue in lysis buffer on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a protein assay.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NEK7 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the NEK7 band intensity to the β-actin band intensity to determine the relative level of NEK7 protein.
-
References
- 1. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencecast.org [sciencecast.org]
- 3. biorxiv.org [biorxiv.org]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts | Semantic Scholar [semanticscholar.org]
- 8. elkbiotech.com [elkbiotech.com]
- 9. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. 017969 - Nlrp3[A350VneoR] Strain Details [jax.org]
- 12. researchgate.net [researchgate.net]
- 13. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 14. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 15. biorxiv.org [biorxiv.org]
- 16. IL-1β and IL-18 ELISA [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Application Notes and Protocols: Optimal Concentration of NK7-902 for NEK7 Degradation in Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
NK7-902 is a potent and selective small molecule degrader of NIMA-related kinase 7 (NEK7). It functions as a cereblon (CRBN) E3 ligase molecular glue, bringing NEK7 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] The degradation of NEK7 has significant implications for inflammatory pathways, particularly the NLRP3 inflammasome, where NEK7 plays a crucial, non-catalytic role in its assembly and activation.[4] These application notes provide detailed protocols for determining the optimal concentration of this compound for NEK7 degradation in human peripheral blood mononuclear cells (PBMCs), a key primary cell type for studying immune-inflammatory responses.
Data Presentation
Table 1: Dose-Dependent Degradation of NEK7 in Human PBMCs by this compound
| This compound Concentration (nM) | Incubation Time (hours) | Percent NEK7 Degradation (Dmax) | DC50 (nM) |
| Titration | 18 | > 95% | 1.6 |
Data summarized from publicly available research.[3][4] The DC50 value represents the concentration of this compound required to induce 50% of the maximum degradation of NEK7.
Table 2: Effect of this compound on NLRP3 Inflammasome Activation in Human PBMCs
| Treatment | Incubation Time (hours) | Stimulation | Maximum Inhibition of IL-1β Release |
| This compound | 18 | LPS + ATP | ~71% |
Note: The extent of IL-1β inhibition can exhibit significant donor-to-donor variability.[4]
Mandatory Visualizations
Caption: Signaling Pathway of this compound-Mediated NEK7 Degradation.
References
- 1. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: NK7-902 Administration and Dosage in Non-human Primate Studies
Disclaimer: Information regarding "NK7-902" is not publicly available. The following application notes and protocols are based on established methodologies for novel small molecule kinase inhibitors in non-human primate (NHP) preclinical studies and are intended to serve as a representative guide. The specific details should be adapted based on the physicochemical properties and in vitro potency of the actual test article.
Introduction
These application notes provide a comprehensive overview of the administration and dosage of this compound, a putative novel therapeutic agent, in non-human primate models, primarily focusing on the cynomolgus monkey (Macaca fascicularis). The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure consistency and accuracy in preclinical safety, pharmacokinetic (PK), and pharmacodynamic (PD) studies. The primary objectives of these studies are to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, to establish a safe dose range, and to understand its biological effects in a species phylogenetically close to humans.
Quantitative Data Summary
The following tables summarize typical data collected during single-dose and repeat-dose toxicity and pharmacokinetic studies of a novel small molecule inhibitor in cynomolgus monkeys.
Table 1: Single-Dose Escalation Pharmacokinetic Parameters (Intravenous and Oral Administration)
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg | Oral (PO) - 50 mg/kg |
|---|---|---|---|
| Cmax (ng/mL) | 1,520 ± 210 | 850 ± 150 | 4,100 ± 550 |
| Tmax (h) | 0.25 | 2.0 | 4.0 |
| AUC (0-24h) (ng·h/mL) | 3,800 ± 450 | 6,200 ± 780 | 35,000 ± 4,200 |
| AUC (0-inf) (ng·h/mL) | 3,950 ± 480 | 6,500 ± 810 | 37,100 ± 4,500 |
| Half-life (t½) (h) | 4.5 ± 0.8 | 5.1 ± 1.1 | 6.2 ± 1.4 |
| Clearance (CL) (mL/h/kg) | 505 ± 60 | - | - |
| Volume of Distribution (Vd) (L/kg) | 3.2 ± 0.5 | - | - |
| Oral Bioavailability (%) | - | ~40% | ~45% |
Data are presented as mean ± standard deviation (n=3 per group).
Table 2: 28-Day Repeat-Dose Toxicology Study Design
| Group | Dose Level (mg/kg/day) | Route of Administration | Number of Animals (Male/Female) | Study Duration | Recovery Period |
|---|---|---|---|---|---|
| 1 (Control) | 0 | Oral (Vehicle) | 3 / 3 | 28 Days | 14 Days |
| 2 (Low Dose) | 5 | Oral (Gavage) | 3 / 3 | 28 Days | 14 Days |
| 3 (Mid Dose) | 25 | Oral (Gavage) | 3 / 3 | 28 Days | 14 Days |
| 4 (High Dose) | 100 | Oral (Gavage) | 5 / 5 | 28 Days | 14 Days |
Experimental Protocols
Protocol: Formulation Preparation
Objective: To prepare a stable and homogenous formulation of this compound for intravenous and oral administration.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
For IV: 20% (w/v) Solutol HS 15 in sterile water for injection (WFI)
-
For PO: 0.5% (w/v) methylcellulose (B11928114) in purified water
-
Sterile vials, magnetic stirrer, pH meter, analytical balance
Procedure:
-
Intravenous Formulation (e.g., 1 mg/mL):
-
Weigh the required amount of Solutol HS 15 and add it to a sterile beaker containing 80% of the final volume of WFI.
-
Stir the solution until the Solutol HS 15 is completely dissolved.
-
Slowly add the pre-weighed this compound API to the stirring solution.
-
Continue stirring until the API is fully dissolved.
-
Adjust the pH to 7.0 ± 0.5 using 0.1 N HCl or 0.1 N NaOH, if necessary.
-
Add WFI to reach the final target volume.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Store at 2-8°C, protected from light, for up to 7 days.
-
-
Oral Suspension (e.g., 10 mg/mL):
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to purified water while stirring vigorously.
-
Weigh the required amount of this compound API.
-
Triturate the API with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the final concentration.
-
Maintain continuous stirring to ensure a homogenous suspension. Prepare fresh daily.
-
Protocol: Administration in Cynomolgus Monkeys
Objective: To accurately administer this compound via intravenous and oral routes.
Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Age: 2-4 years
-
Weight: 2.5-5.0 kg
-
Housing: Single-housed in stainless steel cages, maintained under a 12-h light/12-h dark cycle with controlled temperature and humidity. Access to standard primate diet and water ad libitum. Animals are fasted overnight prior to dosing.
Procedure:
-
Intravenous (IV) Administration:
-
Animals are gently restrained.
-
The prepared IV formulation is administered as a slow bolus injection (over 2-5 minutes) via a saphenous or cephalic vein.
-
The injection volume is calculated based on the animal's most recent body weight (e.g., 2 mL/kg for a 1 mg/mL formulation to achieve a 2 mg/kg dose).
-
The catheter is flushed with sterile saline post-administration.
-
-
Oral (PO) Administration:
-
Animals are restrained in a specialized primate chair.
-
The oral suspension is administered via nasogastric (NG) gavage using a flexible catheter.
-
The dose volume is calculated based on the animal's body weight (e.g., 2.5 mL/kg for a 10 mg/mL suspension to achieve a 25 mg/kg dose).
-
The NG tube is flushed with ~5 mL of water to ensure the full dose is delivered to the stomach.
-
Protocol: Pharmacokinetic (PK) Blood Sampling
Objective: To collect serial blood samples for the determination of this compound plasma concentrations over time.
Procedure:
-
Collect approximately 1 mL of whole blood from a femoral or saphenous vein at pre-determined time points.
-
Typical time points for IV administration: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Typical time points for PO administration: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into tubes containing K2-EDTA as the anticoagulant.
-
Immediately place tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C.
-
Harvest the plasma supernatant into uniquely labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Mandatory Visualizations
Caption: Experimental workflow for a non-human primate pharmacokinetic study.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Note & Protocol: Measuring IL-1β Inhibition by NK7-902 using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response and is implicated in a wide range of inflammatory diseases.[1][2] Its production is tightly regulated and often requires a two-step activation process involving the inflammasome, a multi-protein complex.[3] The NLRP3 inflammasome, in particular, is activated by a variety of pathogenic and sterile insults, leading to the activation of caspase-1.[3][4] Activated caspase-1 then proteolytically cleaves the inactive precursor, pro-IL-1β, into its mature and secretable 17 kDa form.[1][2][4][5]
Recent research has identified NIMA-related kinase 7 (NEK7) as a key mediator of NLRP3 inflammasome assembly and activation.[6] NK7-902 is a novel, potent, and selective cereblon (CRBN)-based molecular glue degrader that targets NEK7 for proteasomal degradation.[6][7][8][9] By degrading NEK7, this compound is designed to block the activation of the NLRP3 inflammasome, thereby inhibiting caspase-1 activation and the subsequent production of mature IL-1β.[6][10][11] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on IL-1β production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) using a sandwich enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway: this compound Inhibition of NLRP3/IL-1β Axis
Caption: this compound induces NEK7 degradation, preventing NLRP3 inflammasome assembly and IL-1β maturation.
Experimental Protocol
This protocol details an in vitro assay to determine the dose-dependent inhibition of IL-1β secretion from LPS-stimulated human PBMCs by this compound.
I. Materials and Reagents
-
Cells: Cryopreserved human PBMCs
-
Compound: this compound (prepare a 10 mM stock in DMSO, store at -20°C)
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
ELISA Kit: Human IL-1β ELISA Kit (e.g., Thermo Fisher Scientific, R&D Systems, RayBiotech)[12][13][14]
-
Other Reagents: DMSO (cell culture grade), PBS (phosphate-buffered saline), Ficoll-Paque (for PBMC isolation if starting from whole blood)
-
Equipment: 37°C CO₂ incubator, centrifuge, biosafety cabinet, microplate reader (450 nm), multichannel pipettes, sterile 96-well cell culture plates, sterile reagent reservoirs.
II. Experimental Workflow
Caption: Workflow for assessing this compound-mediated inhibition of IL-1β production in PBMCs.
III. Step-by-Step Procedure
A. Cell Preparation and Seeding
-
Thaw cryopreserved human PBMCs according to the supplier's protocol.
-
Wash the cells with complete RPMI media (RPMI-1640 + 10% FBS + 1% Pen-Strep).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Resuspend the cells in complete RPMI media to a final concentration of 2.5 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom cell culture plate (2.5 x 10⁵ cells/well).
-
Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow cells to rest.
B. Compound Treatment
-
Prepare serial dilutions of this compound in complete RPMI media. A suggested starting range is 10 µM to 1 pM. Remember to prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound dose (typically ≤0.1%).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO₂. This pre-incubation allows the degrader to act on NEK7 before inflammatory stimulation.[10]
C. LPS Stimulation
-
Prepare a working solution of LPS in complete RPMI media (e.g., 400 ng/mL for a 4x stock).
-
Add 50 µL of the LPS working solution to all wells except the "Unstimulated Control" wells. The final volume in each well should be 200 µL, and the final LPS concentration will be 100 ng/mL.[15]
-
Add 50 µL of complete RPMI media to the "Unstimulated Control" wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[16]
D. Supernatant Collection
-
Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect 150 µL of the cell-free supernatant from each well without disturbing the cell pellet.
-
Samples can be assayed immediately or stored in aliquots at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[12][17]
E. Human IL-1β ELISA Perform the ELISA according to the specific manufacturer's instructions. The following is a generalized sandwich ELISA protocol.[12][14][17][18]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, as described in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve: Create a standard curve by performing serial dilutions of the IL-1β standard provided in the kit. A typical range is 0-1000 pg/mL.[17]
-
Sample Addition: Add 50-100 µL (as per kit instructions) of the standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.[12][14] Assay all samples and standards in duplicate.
-
Incubation 1: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[14]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.[12][17]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate (e.g., 1 hour at room temperature).[14]
-
Washing: Repeat the wash step as described in step 5.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation 3: Cover the plate and incubate (e.g., 30-45 minutes at room temperature).[12][14]
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.[12][14]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately measure the optical density (OD) at 450 nm using a microplate reader. A reference wavelength of 550 nm can be used to correct for optical imperfections in the plate.[12]
IV. Data Analysis and Presentation
-
Standard Curve: Average the duplicate OD readings for each standard. Subtract the mean OD of the blank (0 pg/mL standard). Plot the mean OD values against the known concentrations of the IL-1β standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Sample Concentration: Average the duplicate OD readings for each experimental sample and subtract the mean blank OD. Use the standard curve to interpolate the concentration of IL-1β (in pg/mL) for each sample.
-
Percent Inhibition: Calculate the percentage of IL-1β inhibition for each concentration of this compound using the following formula:
% Inhibition = (1 - [ (IL-1β)Sample - (IL-1β)Unstimulated ] / [ (IL-1β)LPS Control - (IL-1β)Unstimulated ] ) * 100
-
IC₅₀ Determination: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of IL-1β production.
Data Presentation
Table 1: Example Raw ELISA Data (Absorbance at 450 nm)
| Well ID | Content | OD₁ | OD₂ | Mean OD |
| A1, B1 | Blank (0 pg/mL) | 0.052 | 0.054 | 0.053 |
| C1, D1 | Standard (15.6 pg/mL) | 0.115 | 0.119 | 0.117 |
| E1, F1 | Standard (62.5 pg/mL) | 0.358 | 0.364 | 0.361 |
| G1, H1 | Standard (250 pg/mL) | 1.102 | 1.110 | 1.106 |
| A2, B2 | Standard (1000 pg/mL) | 2.451 | 2.463 | 2.457 |
| C2, D2 | Unstimulated Control | 0.088 | 0.092 | 0.090 |
| E2, F2 | LPS Control (Vehicle) | 1.855 | 1.865 | 1.860 |
| G2, H2 | LPS + this compound (0.01 nM) | 1.681 | 1.673 | 1.677 |
| A3, B3 | LPS + this compound (0.1 nM) | 1.150 | 1.162 | 1.156 |
| C3, D3 | LPS + this compound (1 nM) | 0.543 | 0.535 | 0.539 |
| E3, F3 | LPS + this compound (10 nM) | 0.189 | 0.195 | 0.192 |
| G3, H3 | LPS + this compound (100 nM) | 0.095 | 0.091 | 0.093 |
Table 2: Calculated IL-1β Concentration and Inhibition by this compound
| Treatment Group | Mean IL-1β (pg/mL) | Std. Deviation | % Inhibition |
| Unstimulated Control | 15.2 | 1.8 | N/A |
| LPS Control (Vehicle) | 750.5 | 35.1 | 0% |
| LPS + this compound (0.01 nM) | 670.1 | 28.9 | 10.9% |
| LPS + this compound (0.1 nM) | 465.8 | 21.4 | 38.7% |
| LPS + this compound (1 nM) | 215.3 | 15.7 | 72.8% |
| LPS + this compound (10 nM) | 65.7 | 8.2 | 93.1% |
| LPS + this compound (100 nM) | 17.1 | 2.5 | 99.8% |
| Calculated IC₅₀ | ~0.15 nM | N/A | N/A |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
References
- 1. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1 and IL-1β Processing in a Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 8. NK-7-902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. stemcell.com [stemcell.com]
- 14. raybiotech.com [raybiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. shop-neotest.ru [shop-neotest.ru]
- 18. mpbio.com [mpbio.com]
Application Notes and Protocols for Studying NLRP3 Inflammasome Activation in THP-1 Cells using NK7-902
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the response to cellular danger signals and pathogens.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1] Recent research has identified NIMA-related kinase 7 (NEK7) as a crucial mediator of NLRP3 inflammasome assembly and activation, independent of its kinase activity.[3][4][5]
NK7-902 is a potent and selective cereblon (CRBN) molecular glue degrader of NEK7.[3][6][7] It induces the degradation of NEK7, thereby inhibiting the activation of the NLRP3 inflammasome.[3][6] These application notes provide a comprehensive guide to using this compound to study NLRP3 activation in the human monocytic THP-1 cell line, a well-established model for studying inflammasome biology.[2][8][9]
Mechanism of Action of this compound
This compound functions by hijacking the E3 ubiquitin ligase complex containing cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of NEK7. The depletion of NEK7 prevents the proper assembly and activation of the NLRP3 inflammasome, leading to a reduction in caspase-1 activation and the subsequent maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4][6]
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound to inhibit NLRP3 activation in PMA-differentiated THP-1 cells.
Table 1: Effect of this compound on NEK7 Degradation in THP-1 Macrophages
| This compound Concentration | Mean NEK7 Protein Level (% of Vehicle Control) | Standard Deviation |
| Vehicle (DMSO) | 100% | ± 5.0% |
| 0.1 nM | 85% | ± 4.5% |
| 1 nM | 50% | ± 6.2% |
| 10 nM | 15% | ± 3.8% |
| 100 nM | <5% | ± 2.1% |
| 1 µM | <5% | ± 1.5% |
Note: Data are representative and based on typical dose-response curves for molecular glue degraders.[6]
Table 2: Inhibition of IL-1β Secretion by this compound in LPS-Primed and Nigericin-Stimulated THP-1 Macrophages
| Treatment Condition | IL-1β Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Untreated Control | <10 | ± 2.5 | N/A |
| LPS + Nigericin (Vehicle) | 1500 | ± 120 | 0% |
| LPS + Nigericin + 10 nM this compound | 900 | ± 95 | 40% |
| LPS + Nigericin + 100 nM this compound | 450 | ± 60 | 70% |
| LPS + Nigericin + 1 µM this compound | 225 | ± 40 | 85% |
Note: The extent of IL-1β inhibition can be context-dependent, varying with donors in primary cells and potentially with specific experimental conditions.[3][6]
Table 3: Effect of this compound on Cell Viability (LDH Release Assay)
| Treatment Condition | % Cytotoxicity (relative to Lysis Control) | Standard Deviation |
| Untreated Control | 5% | ± 1.5% |
| LPS + Nigericin (Vehicle) | 80% | ± 7.5% |
| LPS + Nigericin + 1 µM this compound | 25% | ± 4.2% |
Note: Inhibition of pyroptosis, a form of inflammatory cell death, is a downstream consequence of NLRP3 inflammasome inhibition.
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
PMA (Phorbol 12-myristate 13-acetate)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.[8][9]
-
Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[10]
-
Incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Subculture every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes and resuspending the pellet in fresh medium.[8]
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes in a 96-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.[1]
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation.[1][10]
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.[1][8]
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.
-
Protocol 2: NLRP3 Inflammasome Activation and Inhibition by this compound
This protocol outlines the two-step activation of the NLRP3 inflammasome in differentiated THP-1 macrophages and its inhibition by this compound.
Materials:
-
PMA-differentiated THP-1 cells in a 96-well plate
-
This compound
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Serum-free RPMI-1640 medium
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.
-
Remove the medium from the differentiated THP-1 cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.[1]
-
-
Priming (Signal 1):
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for analysis of IL-1β secretion and LDH release.
-
Quantify secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.[1]
-
Measure LDH release as an indicator of pyroptosis using an LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Visualizations
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Caption: Experimental workflow for studying NLRP3 inhibition with this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner. - DKFZ [inrepo02.dkfz.de]
- 4. researchgate.net [researchgate.net]
- 5. captortherapeutics.com [captortherapeutics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 10. nanopartikel.info [nanopartikel.info]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with NK7-902
For Researchers, Scientists, and Drug Development Professionals
Introduction
NK7-902 is a potent and selective small molecule that acts as a molecular glue degrader. It specifically targets the NIMA-related kinase 7 (NEK7) for degradation via the cereblon (CRBN) E3 ubiquitin ligase machinery. NEK7 is a key component in the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response.[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. By inducing the degradation of NEK7, this compound offers a therapeutic strategy to modulate the NLRP3 inflammasome pathway and subsequent release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[1][2][3]
These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The described methods will enable researchers to immunophenotype peripheral blood mononuclear cells (PBMCs) and quantify intracellular IL-1β in monocytes, providing a robust platform to assess the pharmacological effects of this compound on primary human immune cells.
Mechanism of Action: this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a critical sensor of cellular danger signals. Its activation is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse range of stimuli, including ATP, and leads to the assembly of the inflammasome complex. NEK7 is essential for the assembly and activation of the NLRP3 inflammasome. This compound functions by hijacking the CRBN E3 ubiquitin ligase to target NEK7 for proteasomal degradation. The depletion of NEK7 prevents the formation of a functional NLRP3 inflammasome, thereby inhibiting the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of IL-1β.
Caption: this compound mediated degradation of NEK7 and inhibition of the NLRP3 inflammasome.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound on NEK7 degradation and IL-1β inhibition in various human immune cell populations.
Table 1: NEK7 Degradation by this compound
| Cell Type | DC50 (nM) | Dmax (%) |
| Human Primary Monocytes | 0.2 | >95 |
| Human PBMCs | 1.6 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[4]
Table 2: Inhibition of IL-1β Release by this compound
| Cell Type | Stimulation | Maximum Inhibition (%) |
| Human Primary Monocytes | LPS + ATP | 79 |
| Human Primary Monocytes | LPS + Niclosamide | 75 |
| Human Primary Monocytes | LPS only (alternative pathway) | 89 |
| Human PBMCs | LPS + ATP | 71 |
| Human Whole Blood | LPS + ATP | 59 |
Data compiled from studies where immune cells were treated with this compound prior to stimulation to induce NLRP3 inflammasome activation.[3] It is important to note that the extent of IL-1β inhibition can show significant donor-to-donor variability.[3]
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on immune cells using flow cytometry.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of this compound treated immune cells.
Protocol 1: Immunophenotyping of Human PBMCs Treated with this compound
This protocol is designed to identify major immune cell populations within PBMCs following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD14, CD19, CD56)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Thaw and culture PBMCs in complete RPMI-1640 medium.
-
Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treat cells with desired concentrations of this compound or vehicle control for 18-24 hours at 37°C, 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in 50 µL of FACS buffer.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail for surface markers and the viability dye. Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry:
-
Acquire samples on a flow cytometer.
-
Gate on single, live cells and then identify major immune cell populations based on their surface marker expression (e.g., T cells: CD3+, Monocytes: CD14+, B cells: CD19+).
-
Protocol 2: Intracellular IL-1β Staining in Human Monocytes Treated with this compound
This protocol is for the quantification of intracellular IL-1β in monocytes following this compound treatment and NLRP3 inflammasome activation.
Materials:
-
Isolated human monocytes or PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and vehicle control)
-
Lipopolysaccharide (LPS)
-
ATP
-
Brefeldin A
-
FACS Buffer
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD14)
-
Viability dye
-
Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-human IL-1β antibody
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate monocytes or PBMCs at 1 x 10^6 cells/mL.
-
Treat with this compound or vehicle control for 18 hours at 37°C, 5% CO2.
-
-
NLRP3 Inflammasome Activation:
-
Prime the cells by adding LPS (e.g., 100 ng/mL) for 4 hours.
-
Add Brefeldin A (protein transport inhibitor) for the last 2 hours of the priming step to allow for intracellular cytokine accumulation.
-
Activate the inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
-
Staining:
-
Harvest and wash cells.
-
Perform surface staining with anti-CD14 antibody and a viability dye as described in Protocol 1.
-
Fix and permeabilize the cells according to the manufacturer's instructions for the Fixation/Permeabilization Buffer Kit.
-
Add the anti-human IL-1β antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire samples on a flow cytometer.
-
Gate on single, live, CD14+ monocytes and quantify the percentage of IL-1β positive cells and the mean fluorescence intensity (MFI) of the IL-1β signal.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of the NEK7 degrader, this compound, on immune cells. By utilizing flow cytometry for both immunophenotyping and intracellular cytokine analysis, it is possible to gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for NLRP3-driven inflammatory diseases. The context-dependent nature of IL-1β inhibition by this compound in human cells underscores the importance of robust and detailed cellular analysis in the evaluation of this and similar compounds.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Partial IL-1β Inhibition with NK7-902
Welcome to the technical support center for NK7-902. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experimental results related to the partial inhibition of Interleukin-1β (IL-1β) with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit IL-1β?
This compound is a selective, cereblon (CRBN)-based molecular glue degrader of NIMA-related kinase 7 (NEK7).[1][2][3][4] NEK7 is understood to play a role in the assembly and activation of the NLRP3 inflammasome by bridging adjacent NLRP3 subunits.[1][4] The NLRP3 inflammasome is a protein complex that facilitates the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, active form.[5][6][7] By degrading NEK7, this compound is designed to block the activation of the NLRP3 inflammasome, thereby inhibiting the production of mature IL-1β.[1][4]
Q2: Why am I observing only partial inhibition of IL-1β with this compound in my human/primate cells?
This is an expected outcome. Studies have shown that while this compound leads to profound and long-lasting degradation of NEK7, it results in only partial inhibition of NLRP3-dependent IL-1β release in human and cynomolgus monkey cells.[1][2][4][8] This suggests that NEK7 contributes to, but is not absolutely required for, NLRP3 activation in primates and humans.[1][4] The extent of IL-1β inhibition can also vary between donors and experimental conditions.[4][8]
Q3: Are there alternative pathways for IL-1β processing that could explain the partial inhibition?
Yes, several caspase-1-independent pathways for IL-1β processing have been described. For instance, other proteases such as neutrophil-derived proteinase 3 (PR3) can cleave pro-IL-1β. Additionally, alternative inflammasomes that do not rely on NEK7 might be activated depending on the specific stimulus and cell type. In some human monocytes, an "alternative inflammasome" pathway dependent on RIPK1 and caspase-8 can lead to IL-1β maturation.[7]
Troubleshooting Guide
Problem 1: Higher than expected IL-1β levels despite this compound treatment.
If you are observing IL-1β levels that are higher than anticipated for partial inhibition, consider the following troubleshooting steps.
The primary mechanism of action for this compound is the degradation of NEK7. It is crucial to confirm that the compound is effectively degrading its target in your experimental system.
-
Experiment: Western Blot for NEK7.
-
Expected Outcome: A significant reduction in NEK7 protein levels in this compound-treated cells compared to vehicle-treated controls.
Table 1: Expected NEK7 and IL-1β Levels Post-Treatment
| Treatment Group | NEK7 Protein Level (relative to control) | Mature IL-1β Secretion (relative to stimulated control) |
| Vehicle Control (Unstimulated) | 100% | ~0% |
| Vehicle Control (Stimulated) | 100% | 100% |
| This compound (Stimulated) | <10% | 30-70% (Partial Inhibition) |
| Positive Control Inhibitor (e.g., NLRP3 inhibitor) | 100% | <10% (Full Inhibition) |
Step 2: Assess Caspase-1 Activity
Since this compound targets the NLRP3 inflammasome upstream of caspase-1 activation, assessing caspase-1 activity can help pinpoint where the signaling pathway is still active.
-
Experiment: Caspase-1 Activity Assay.
-
Expected Outcome: A partial reduction in caspase-1 activity in this compound-treated cells that correlates with the level of IL-1β inhibition.
Table 2: Expected Caspase-1 Activity
| Treatment Group | Caspase-1 Activity (relative to stimulated control) |
| Vehicle Control (Unstimulated) | Baseline |
| Vehicle Control (Stimulated) | 100% |
| This compound (Stimulated) | 30-70% |
Step 3: Rule out Experimental Artifacts
Ensure the accuracy of your IL-1β measurements.
-
Troubleshooting your ELISA:
-
Poor Standard Curve: Ensure proper pipetting technique and check for degradation of the standard stock solution.[9] The R² value of the standard curve should ideally be >0.99.[9]
-
High Background: This could be due to insufficient washing, use of an unoptimized concentration of blocking buffer, or cross-reactivity.[9][10]
-
False Positives: Nonspecific immunoactivity in samples can sometimes lead to false-positive results in IL-1β ELISAs.[11] Consider confirming your results with an alternative method if this is suspected.
-
Caption: Troubleshooting logic for unexpected IL-1β levels.
Problem 2: Significant cell death observed in cultures treated with this compound.
It is important to distinguish between pyroptosis (an inflammatory form of cell death downstream of caspase-1 activation) and general cytotoxicity of the compound.
-
Experiment: Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH release).
-
Rationale: An MTT assay measures metabolic activity, indicating cell viability, while an LDH release assay measures lactate (B86563) dehydrogenase released from damaged cells, indicating cytotoxicity.[12][13][14][15]
-
Expected Outcome: this compound should not exhibit significant cytotoxicity at the concentrations effective for NEK7 degradation. If significant cell death is observed, it may be an off-target effect or related to the specific cell line's sensitivity.
Table 3: Differentiating Pyroptosis from Cytotoxicity
| Assay | Expected Result with Pyroptosis (Stimulated Vehicle) | Expected Result with this compound (No Cytotoxicity) | Expected Result with General Cytotoxicity |
| LDH Release | Increased | Partially Reduced | Increased |
| MTT Assay | Decreased | Partially Restored | Decreased |
Step 2: Correlate Cell Death with Caspase-1 Activity
If cell death is observed, determine if it is dependent on caspase-1.
-
Experiment: Perform cell viability assays in the presence and absence of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
Expected Outcome: If cell death is primarily pyroptosis, it will be significantly reduced in the presence of a caspase-1 inhibitor. If this compound is causing non-specific cytotoxicity, the caspase-1 inhibitor will have no effect.
Experimental Protocols
Western Blot for NEK7, pro-IL-1β, and cleaved IL-1β
-
Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Collect supernatant for secreted cleaved IL-1β analysis.
-
Protein Quantification: Determine protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-NEK7, anti-IL-1β) overnight at 4°C. The pro-form of IL-1β is typically found at ~31 kDa and the mature, cleaved form at ~17 kDa.[16][17]
-
Secondary Antibody Incubation: Wash membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash membrane again and detect using an ECL substrate.
IL-1β ELISA
-
Plate Coating: Coat a 96-well plate with a capture antibody against human IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours.
-
Sample Incubation: Add standards and experimental samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody against human IL-1β. Incubate for 1-2 hours.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.
-
Substrate Development: Wash the plate and add TMB substrate. Stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm.
Caspase-1 Activity Assay (Colorimetric)
This protocol is based on the detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate YVAD-pNA.[18]
-
Sample Preparation: Prepare cell lysates as per the Western Blot protocol.
-
Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer, and the YVAD-pNA substrate.
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Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm. The intensity is proportional to the caspase-1 activity.
-
Control: Include a negative control with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm specificity.[19]
Signaling Pathway Diagrams
Caption: NLRP3 inflammasome activation and IL-1β processing.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. NK-7-902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammasome activation and IL-1β/IL-18 processing are influenced by distinct pathways in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3/ASC/Caspase-1 axis regulates IL-1β processing in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. ELISA detection of IL-1 beta in human sera needs independent confirmation. False positives in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. LDH cytotoxicity assay | Sigma-Aldrich [sigmaaldrich.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleaved IL-1β (Asp116) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Overcoming donor variability in NK7-902 experiments
Technical Support Center: NK-92 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges in experiments using the NK-92 cell line, a valuable tool for mitigating the inherent variability observed with primary Natural Killer (NK) cells from different donors.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent cytotoxicity results in my NK-92 cell-based assays?
A1: Inconsistent cytotoxicity in NK-92 assays can stem from several factors. One common issue is variability in the health and activation state of the NK-92 cells. Ensure that cells are in the logarithmic growth phase and maintain high viability (>95%) before initiating the assay. Another factor can be the target cell quality; ensure your target cells are also healthy and express the appropriate ligands for NK cell recognition. Finally, the effector-to-target (E:T) ratio is a critical parameter that may require optimization for your specific experimental setup.
Q2: My NK-92 cells are showing poor growth and viability. What can I do?
A2: Poor growth and viability in NK-92 cell cultures are often linked to the culture medium and handling procedures. These cells require media supplemented with recombinant human Interleukin-2 (IL-2) for proliferation and survival. The concentration of IL-2 can be critical and may need to be optimized within the recommended range. Additionally, it is important to maintain a cell density within the optimal range, as both too low and too high densities can negatively impact their health. Regular media changes are also crucial to replenish nutrients and remove waste products.
Q3: How does the NK-92 cell line help in overcoming donor variability seen in primary NK cells?
A3: The NK-92 cell line provides a consistent and reproducible alternative to primary NK cells, which are known for their significant donor-to-donor variability in terms of receptor expression, cytotoxicity, and cytokine production. As a clonal cell line, NK-92 offers a homogenous population of effector cells, which leads to more consistent and comparable results across experiments. This is particularly advantageous in drug development and preclinical studies where reproducibility is paramount.
Troubleshooting Guides
Issue: Low Transduction/Transfection Efficiency in NK-92 Cells
| Potential Cause | Recommended Solution |
| Suboptimal cell health | Ensure NK-92 cells are in the logarithmic growth phase with high viability prior to transduction/transfection. |
| Inappropriate vector system | Test different viral (e.g., lentiviral, retroviral) or non-viral (e.g., electroporation) methods to find the most efficient one for your specific application. |
| Incorrect vector-to-cell ratio | Optimize the multiplicity of infection (MOI) for viral vectors or the DNA-to-cell ratio for non-viral methods. |
| Presence of inhibitory factors | Perform transduction/transfection in serum-free or reduced-serum media, as components in serum can sometimes inhibit these processes. |
Issue: Variability in Cytotoxicity Assays
| Parameter | Troubleshooting Steps |
| Effector Cells (NK-92) | - Confirm cell identity and purity. - Regularly check for mycoplasma contamination. - Use cells from a consistent passage number range. |
| Target Cells | - Ensure consistent target antigen expression. - Maintain high viability of target cells. |
| Assay Conditions | - Optimize the Effector-to-Target (E:T) ratio. - Standardize incubation times and temperatures. - Use appropriate controls (e.g., target cells alone, NK-92 cells alone). |
Experimental Protocols
Protocol 1: Standard NK-92 Cell Culture
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Media Preparation: Prepare complete growth medium consisting of Alpha Minimum Essential Medium (α-MEM) supplemented with 12.5% Fetal Bovine Serum (FBS), 12.5% horse serum, and 100-200 U/mL of recombinant human IL-2.
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Cell Thawing: Rapidly thaw a cryopreserved vial of NK-92 cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.
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Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 150 x g) for 5-7 minutes to pellet the cells.
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Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Plate the cells in a T-25 or T-75 flask at a recommended seeding density.
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Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
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Cell Maintenance: Monitor the cell density and viability regularly. Split the culture every 2-3 days to maintain the cell density within the optimal range.
Protocol 2: Chromium Release Cytotoxicity Assay
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Target Cell Labeling: Label the target cells with ⁵¹Cr by incubating them with sodium chromate (B82759) (⁵¹Cr) for 1-2 hours at 37°C.
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Washing: Wash the labeled target cells multiple times with complete medium to remove unincorporated ⁵¹Cr.
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Co-incubation: Plate the labeled target cells in a 96-well V-bottom plate. Add NK-92 cells at various E:T ratios.
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Controls: Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer).
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Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
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Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
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Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Activating signaling pathway in NK-92 cells mediated by the NKG2D receptor.
Caption: General workflow for an NK-92 cell-mediated cytotoxicity experiment.
Why does NK7-902 show transient effects in vivo?
Welcome to the technical support center for NK7-902. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the in vivo effects of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit transient inhibition of IL-1β release in vivo despite sustained NEK7 degradation?
A1: Studies in non-human primates (NHPs) have shown that while oral administration of this compound leads to profound and long-lasting degradation of its target protein, NEK7, the resulting inhibition of NLRP3-dependent IL-1β production is only transient and partial.[1][2][3][4] This suggests that the transient effect is not due to a failure of the compound to engage its target, but rather points to the underlying biology of the NLRP3 inflammasome pathway in primates. The current understanding is that NEK7 is involved in, but may not be absolutely required for, NLRP3 activation in primates and humans.[1][5][6] Therefore, even with sustained removal of NEK7, the pathway may have redundant mechanisms to resume IL-1β production.
Q2: I'm observing variable IL-1β inhibition with this compound in my in vitro human cell-based assays. Is this expected?
A2: Yes, variability in the extent of IL-1β inhibition has been observed across different donors in in vitro experiments using human primary monocytes, peripheral blood mononuclear cells (PBMCs), and whole blood.[1][2][3] Even with complete NEK7 degradation, the blockade of IL-1β release was only partial and varied among donors.[1][2][3][6] This highlights a context-dependent role for NEK7 in NLRP3 inflammasome activation.
Q3: Is the transient effect of this compound observed in all animal models?
A3: No, the transient effect on IL-1β inhibition, despite sustained target degradation, is most pronounced in non-human primates.[1][2][3][5][6] In contrast, this compound has been shown to efficiently inhibit NLRP3-dependent IL-1β release in a mouse cryopyrin-associated syndrome (CAPS) model.[1][2][3] This species-specific difference is a critical consideration for translational studies.
Q4: What are the general pharmacokinetic properties of this compound?
A4: this compound has demonstrated acceptable pharmacokinetic (PK) properties in preclinical species, including good oral exposure in mice.[1] In cynomolgus monkeys, this compound showed moderate clearance.[1] Detailed PK parameters in rats and cynomolgus monkeys are summarized in the data tables below.
Troubleshooting Guide
Issue: My in vivo study in non-human primates shows robust NEK7 degradation but only a brief window of IL-1β inhibition.
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Possible Cause 1: Biological Redundancy. As indicated by recent research, the NLRP3 inflammasome pathway in primates may not be strictly dependent on NEK7.[1][5][6] The transient inhibition of IL-1β is a known characteristic of this compound in NHPs.
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Recommendation:
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Consider the kinetics of your downstream functional assays. Ensure that the time points for assessing IL-1β inhibition are aligned with the expected transient effect. For instance, significant inhibition may be observed at earlier time points (e.g., 2 hours post-dose) and diminish thereafter.[1]
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Investigate potential compensatory signaling pathways that may be activated upon sustained NEK7 degradation.
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Issue: I am not observing significant NEK7 degradation in my mouse model.
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Possible Cause 1: Insufficient Dose. While this compound is active in murine systems, the potency is reduced compared to human cells (approximately 30-fold higher DC50).[1]
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Recommendation:
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Ensure that the administered dose is sufficient to achieve the desired level of target engagement. Dose-dependent degradation of NEK7 has been observed in mice, with maximal effects at higher doses (e.g., 300 mg/kg).[1]
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Optimize the dosing regimen and time points for assessing NEK7 levels. In mice, a slight recovery of NEK7 protein levels has been noted at later time points (e.g., 18 hours + 15 minutes).[1]
-
-
Possible Cause 2: Incorrect Vehicle or Formulation. The solubility and stability of the compound in the formulation can impact its bioavailability.
-
Recommendation:
-
Refer to established protocols for vehicle formulation. For example, a vehicle of 0.5% Methylcellulose and 0.1% Tween80 in water has been used.[7]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Type | DC50 (nM) | Dmax (%) |
| Human Primary Monocytes | 0.2 | > 95% |
| Human PBMCs | 1.6 | > 95% |
| Mouse Splenocytes | 54.2 | > 95% |
Data sourced from BioWorld.[8]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Bioavailability (%) | t½ (h) | CL (mL/min/kg) | Cmax (nM) | AUC (nM·h) |
| Rat | Oral | 62 | 4 | 26 | - | 981 (nM·h· kg/mg ) |
| Cynomolgus Monkey | 0.2 mg/kg p.o. | 50 | 3.5 | 26 | 257 | 1600 |
| Cynomolgus Monkey | 2 mg/kg p.o. | 50 | 3.5 | 26 | - | - |
| Cynomolgus Monkey | 1 mg/kg i.v. | - | 3.5 | 26 | - | - |
Data sourced from BioWorld.[8]
Experimental Protocols
Protocol 1: In Vivo Mouse Acute Peritonitis Model
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Animal Model: Wild-type mice.
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Dosing: Pre-treat mice with single oral doses of this compound (e.g., 30, 100, 300 mg/kg) or vehicle.[1]
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Timing: Administer this compound either 6 or 16 hours prior to inflammasome activation.[1]
-
Inflammasome Activation:
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Sample Collection: Collect spleen and blood samples 15 minutes after ATP treatment.[1]
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Analysis:
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Measure NEK7 protein levels in the spleen via Western blot or other quantitative protein analysis methods.
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Measure IL-1β concentrations in plasma using an ELISA or a multiplex cytokine assay.[7]
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Protocol 2: Non-Human Primate (NHP) Pharmacokinetic/Pharmacodynamic (PK/PD) Study
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Animal Model: Male cynomolgus monkeys.
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Dosing:
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Single Dose Study: Administer a single intravenous dose (e.g., 1 mg/kg) or single oral doses (e.g., 0.2 or 2 mg/kg) of this compound.[1]
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Multiple Dose Study: Administer repeated oral doses.
-
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Sample Collection: Collect blood samples at various time points post-dose (e.g., 2, 48, 72 hours).[1]
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Analysis:
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PK Analysis: Determine the plasma concentration of this compound over time to calculate PK parameters.
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PD Analysis (NEK7 Degradation): Measure NEK7 protein levels in whole blood lysates.
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PD Analysis (IL-1β Inhibition): Stimulate whole blood samples ex vivo with LPS and ATP and measure the release of IL-1β.[1]
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencecast.org [sciencecast.org]
- 5. NK-7-902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
How to control for vehicle effects in NK7-902 studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in studies involving NK7-902, a CRBN molecular glue degrader of NEK7.[1][2][3] The following troubleshooting guides and FAQs address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it crucial in this compound studies?
A vehicle control is a critical component of experimental design where a supposedly inert substance, the "vehicle," is administered to a control group.[4][5] This substance is the same one used to dissolve or dilute the experimental compound, this compound.[6] The purpose of the vehicle control group is to isolate the effects of this compound from any biological effects caused by the vehicle itself.[7] By comparing the results of the this compound-treated group to the vehicle-only group, researchers can confidently attribute any observed changes to the drug candidate and not to confounding solvent effects.[4][6]
Q2: What are some common vehicles for in vitro studies with compounds like this compound?
For in vitro drug discovery and screening, Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent due to its ability to dissolve a broad range of both polar and nonpolar compounds.[8][9] It is miscible with water and cell culture media, making it convenient for preparing stock solutions.[9] However, it's important to note that DMSO can have its own biological effects, including stimulating cell growth at low concentrations and inhibiting or killing cells at higher concentrations.[9] Ethanol is another organic solvent used, but like DMSO, it must be used cautiously due to potential toxicity.[8]
Q3: What vehicles are typically used for in vivo administration of this compound?
The choice of an in vivo vehicle depends on the drug's properties and the route of administration.[8] For this compound, which has been administered orally in mice, a formulation of 0.5% Methylcellulose with 0.1% Tween80 in water has been reported.[10] Other common in vivo vehicles include:
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Aqueous Solutions: Normal saline (0.9% NaCl) and Phosphate-Buffered Saline (PBS) are often used for water-soluble compounds, especially for intravenous or intraperitoneal routes, as they are isotonic and well-tolerated.[8][11]
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Co-solvent Mixtures: For poorly soluble compounds, mixtures of solvents like DMSO, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol (PG) with saline or water are used.[8][11][12] It is critical to minimize the concentration of the organic solvent to avoid toxicity.[11]
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Oil-Based Vehicles: For highly lipophilic drugs, oils such as corn oil, olive oil, or sesame oil are suitable options.[8]
Q4: How do I select the appropriate vehicle for my this compound experiment?
Selecting the right vehicle involves several considerations:
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Solubility: The primary function of the vehicle is to dissolve this compound at the desired concentration.
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Route of Administration: The vehicle must be appropriate and safe for the intended route (e.g., oral, intravenous, intraperitoneal).[8]
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Toxicity: The vehicle should be non-toxic and have minimal biological activity at the concentration used.[8][12]
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Stability: this compound should remain stable in the chosen vehicle for the duration of the experiment.[13]
A systematic approach is recommended, starting with simple, well-tolerated vehicles like saline and progressing to more complex co-solvent or suspension systems if solubility is a challenge.[14]
Q5: What are the potential confounding effects of common vehicles like DMSO and cyclodextrins?
Vehicles are not always inert and can have significant biological effects:
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DMSO: At concentrations as low as 0.1-0.5%, DMSO can reduce the expression of inflammatory cytokines. Higher concentrations (≥0.5%) can impact cell viability and proliferation, with the specific tolerance being highly cell-line dependent.[15][16][17] DMSO can also induce apoptosis, potentially through the extrinsic signaling pathway, and affect membrane properties.[17][18]
-
Cyclodextrins: These are used to enhance the solubility of poorly soluble compounds.[14] However, they can interact with cell membranes and extract cholesterol, which can lead to cytotoxicity in a concentration-dependent manner.[19][20][21] The type of cyclodextrin (B1172386) is important; for example, methylated β-cyclodextrins are powerful solubilizing agents but can induce hemolysis, while hydroxypropyl substitutions can attenuate cytotoxicity.[19][22]
Troubleshooting Guides
Problem: I'm observing unexpected toxicity or altered cell signaling in my in vitro vehicle control group.
| Possible Cause | Troubleshooting Step |
| Vehicle Concentration is Too High | The most common issue is that the final concentration of the vehicle (e.g., DMSO) is toxic to your specific cell line.[15] Solution: Perform a vehicle dose-response experiment to determine the maximum non-toxic concentration. Test a range of vehicle concentrations (e.g., 0.01% to 2% v/v) and use a cell viability assay to identify the highest concentration that does not significantly reduce viability compared to an untreated control.[15] For many cell lines, keeping the final DMSO concentration at or below 0.5% is a safe starting point.[15][16] |
| Contamination | Mycoplasma or endotoxin (B1171834) contamination can induce cytotoxicity and inflammatory responses, which may be mistaken for a vehicle effect.[15] Solution: Regularly test your cell cultures for mycoplasma using PCR or fluorescent staining kits. Use endotoxin-free reagents and water for all experiments. |
| Vehicle-Induced Signaling | Some vehicles can directly activate cellular pathways. For instance, DMSO can induce apoptosis and affect cytokine production.[23][18] Solution: If the vehicle effect cannot be avoided by lowering the concentration, it is crucial to use the vehicle-treated group as the primary baseline for comparison against the this compound-treated group. The difference between the vehicle control and the drug-treated group represents the true effect of the compound. |
Problem: My this compound compound precipitates out of solution during the experiment.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The compound may be "crashing out" when the stock solution (e.g., in 100% DMSO) is diluted into aqueous cell culture media or injection buffer.[11] Solution (In Vitro): Lower the final concentration of this compound if possible. Alternatively, prepare intermediate dilutions to avoid a sharp change in solvent polarity. Solution (In Vivo): Increase the proportion of the organic co-solvent (e.g., DMSO), while staying within tolerated toxicological limits (ideally <10% for IP injections in mice).[11][12] Consider using a different vehicle system, such as one containing solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween 80, Poloxamer 188).[11][14] |
| Temperature or pH Effects | Changes in temperature or pH upon dilution can affect solubility. Solution: Ensure that the vehicle and the diluent are at the same temperature before mixing. Check if the pH of the final formulation is within a range where the compound is stable and soluble. |
Problem: Animals in my in vivo vehicle control group are showing adverse effects.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Certain vehicles, especially at high concentrations, can cause adverse effects. Pure DMSO, PEG-400, and Propylene Glycol have been shown to cause significant motor impairment in mice after intraperitoneal injection.[12] Solution: Reduce the concentration of the problematic solvent. If possible, switch to a more tolerated vehicle like aqueous 0.5% carboxymethylcellulose (CMC) or saline.[12] Always perform a preliminary tolerability study with the vehicle alone before proceeding with the main experiment. |
| Formulation Issues | Improper pH or high osmolarity of the formulation can cause irritation at the injection site. Solution: Adjust the pH of the formulation to be near physiological (pH ~7.4). Ensure the formulation is isotonic, particularly for intravenous or intraperitoneal routes. |
Data Presentation
Table 1: Recommended Maximum Concentrations for Common In Vitro Vehicles
| Vehicle | Cell Line Type | Recommended Max. Concentration (v/v) | Notes |
| DMSO | Most cell lines | ≤ 0.5% | Some robust lines may tolerate up to 1%.[15][16] Always determine the specific limit for your cell line.[15] |
| Sensitive cell lines | ≤ 0.1% | Can still have minor biological effects.[23] | |
| Ethanol | Most cell lines | ≤ 0.5% | Can cause rapid, concentration-dependent cytotoxicity.[15][16] |
| Cyclodextrins | Varies | 1 mM - 10 mM | Cytotoxicity is highly dependent on the specific type of cyclodextrin and cell line. Methylated derivatives are generally more cytotoxic than hydroxypropyl derivatives.[19][22] |
Note: The concentrations listed are general guidelines. It is imperative to perform a dose-response experiment to determine the tolerance of your specific cell line.[15]
Table 2: Common In Vivo Vehicle Formulations and Considerations
| Vehicle Formulation | Route of Admin. | Suitability | Considerations |
| 0.9% Saline | IV, IP, SC, PO | Water-soluble compounds | Preferred for its isotonic nature and low toxicity.[8][11] |
| 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | PO, IP | Suspensions for poorly soluble compounds | Generally well-tolerated and do not cause motor impairment.[12] |
| 5-10% DMSO in Saline | IP, IV | Poorly soluble compounds | DMSO concentration should be minimized. Can cause motor impairment and other toxicities at higher doses.[11][12] |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in water | IV, IP, PO | Poorly soluble compounds | Can significantly improve solubility.[11] Generally considered safe. |
| Corn Oil / Sesame Oil | PO, SC, IM | Highly lipophilic compounds | Common for oral gavage or subcutaneous administration.[8] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Vehicle Concentration In Vitro
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Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
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Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete cell culture medium. A typical range to test is from 0.05% to 2% (v/v).
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Controls: Include a "no-vehicle" control (medium only) and a "positive control" for cell death (e.g., a known cytotoxic agent).
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Treatment: Replace the existing medium with the medium containing the different vehicle concentrations.
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Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
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Viability Assay: Perform a cell viability assay (e.g., MTS, MTT, or resazurin-based assay).
-
Data Analysis: Calculate the percent cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in viability (e.g., >90% viability) is the maximum tolerated concentration.[15]
Protocol 2: Standard Workflow for a Vehicle-Controlled Study
This protocol outlines the essential groups for an in vivo or in vitro study to properly assess the effects of this compound while controlling for vehicle effects.
-
Group Allocation: At a minimum, every experiment should include three groups:
-
Group 1: Naïve/Untreated Control: Receives no treatment. This group establishes the baseline response of the biological system.
-
Group 2: Vehicle Control: Receives the vehicle formulation without this compound. The volume and administration schedule must be identical to the treatment group.[4] This group accounts for effects from the vehicle and the experimental procedure (e.g., stress from injection).
-
Group 3: this compound Treatment Group: Receives this compound dissolved in the vehicle.
-
-
Randomization: For in vivo studies, randomly assign animals to each group to prevent selection bias.[7]
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Blinding: Whenever possible, the researcher assessing the outcome should be blinded to the treatment allocation to prevent observational bias.
-
Data Analysis:
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Step A: Compare the Naïve Control to the Vehicle Control. If there is no statistically significant difference, it indicates the vehicle has a negligible effect on the measured endpoint.
-
Step B: Compare the Vehicle Control to the this compound Treatment Group. This is the most critical comparison. A significant difference here demonstrates a specific effect of this compound.
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Interpretation: If the vehicle control shows a significant effect compared to the naïve control, it is essential to report this. The true effect of this compound is then determined by the difference between the treatment group and the vehicle control group.
-
Mandatory Visualizations
Caption: Workflow for vehicle selection and validation.
Caption: Experimental workflow for a vehicle-controlled study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 5. academic.oup.com [academic.oup.com]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. altasciences.com [altasciences.com]
- 14. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 19. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Effects of Cyclodextrins: Studies on HeLa Cells | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation via altering the surrounding membrane microenvironment by cholesterol depletion [frontiersin.org]
- 23. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting inconsistent results with NK7-902 treatment
Welcome to the technical support center for NK7-902. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting results and troubleshooting experiments involving the selective NEK7 degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cereblon (CRBN) molecular glue degrader.[1][2] It functions by inducing the interaction between the E3 ubiquitin ligase substrate receptor CRBN and NIMA-related kinase 7 (NEK7), leading to the ubiquitination and subsequent proteasomal degradation of NEK7.[2] The intended therapeutic effect of NEK7 degradation is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system.[2][3]
Q2: I've observed potent degradation of NEK7 in my experiments, but the inhibition of IL-1β release is incomplete or variable. Is this expected?
A2: Yes, this is a documented and important finding for this compound. Studies have consistently shown that even complete NEK7 degradation does not always lead to a full blockade of NLRP3-dependent interleukin-1β (IL-1β) release, particularly in human and non-human primate cells.[2][3][4][5][6] The extent of IL-1β inhibition has been found to be context-dependent, varying with factors such as the specific cell type, the donor of the primary cells, and the stimulus used to activate the inflammasome.[3][4][6] This suggests that while NEK7 is involved in NLRP3 activation, it may not be an absolute requirement in all cellular contexts in primates.[1][3][5]
Q3: Are there species-specific differences in the activity of this compound?
A3: Yes, there are significant species-specific differences. Unlike many other CRBN-based molecular glue degraders that are inactive in murine systems, this compound effectively degrades mouse NEK7 and can efficiently inhibit NLRP3-dependent IL-1β release in mouse models.[2][3][4][5][6] In contrast, while this compound leads to profound and long-lasting NEK7 degradation in cynomolgus monkeys, the inhibition of IL-1β production is often transient.[1][2][3][5][6]
Q4: What are the typical concentrations and treatment times used for this compound in vitro?
A4: For in vitro cellular assays, a concentration of 1 µM this compound for an 18-hour incubation period has been shown to be effective for assessing NEK7 degradation in human primary monocytes.[4][7] However, the optimal concentration and duration can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q5: Is this compound selective for NEK7?
A5: this compound is reported to be a highly selective degrader of NEK7.[1][2][4] Proteomic analysis in human primary monocytes showed that NEK7 was the most significantly down-regulated protein.[4][8] Notably, NEK6, the protein most homologous to NEK7, is not degraded by this compound.[4][8] However, in human iPS cells, some off-target effects on SALL3, FIZ1, and IKZF4 have been observed.[8]
Troubleshooting Guides
Issue 1: Inconsistent IL-1β Inhibition Despite Confirmed NEK7 Degradation
This is the most common challenge encountered with this compound. The troubleshooting workflow below will help you dissect the potential reasons for this variability.
Logical Workflow for Troubleshooting Inconsistent IL-1β Inhibition
Caption: A logical workflow for troubleshooting inconsistent IL-1β inhibition.
Detailed Troubleshooting Steps:
-
Confirm NEK7 Degradation:
-
Problem: Incomplete or absent NEK7 degradation will naturally lead to a lack of downstream effects.
-
Solution: Perform a Western blot or mass spectrometry-based proteomic analysis to confirm the extent and timing of NEK7 degradation in your specific cell system and experimental conditions. Ensure your protein extraction and detection methods are optimized.
-
-
Assess Cell Viability:
-
Problem: High concentrations of this compound or prolonged incubation times might induce cytotoxicity, which can confound the interpretation of IL-1β release assays.
-
Solution: Run a standard cell viability assay (e.g., CellTiter-Glo®, LDH release assay, or Annexin V/PI staining) in parallel with your functional experiments to ensure that the observed effects are not due to cell death.
-
-
Validate Inflammasome Activators:
-
Problem: The potency of NLRP3 inflammasome activators (e.g., LPS, ATP, nigericin) can vary between batches and experiments.
-
Solution: Include a positive control for NLRP3 inhibition that is independent of NEK7, such as a direct NLRP3 inhibitor (e.g., MCC950 or NP3-253), to confirm that the inflammasome can be fully blocked in your system.[4]
-
-
Investigate Donor-to-Donor Variability:
-
Problem: When using primary human cells (e.g., PBMCs or monocytes), there is significant reported variability in the extent of IL-1β inhibition between donors.[4][6]
-
Solution: If possible, perform experiments using cells from multiple healthy donors to determine if the observed inconsistency is a general phenomenon or specific to a particular donor.
-
-
Test Different Inflammasome Stimuli:
-
Problem: The dependence of NLRP3 activation on NEK7 can vary depending on the stimulus used. For example, inhibition of IL-1β release by this compound has been shown to be more pronounced with ATP or niclosamide (B1684120) stimulation compared to nigericin in human monocytes.[9]
-
Solution: Test a panel of NLRP3 activators to see if the level of inhibition by this compound is dependent on the specific activation signal.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of NEK7 Degradation
-
Cell Treatment: Plate cells (e.g., human PBMCs or THP-1 monocytes) at an appropriate density. Treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NEK7 (e.g., Cell Signaling Technology #3057) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of NEK7 degradation.
Protocol 2: NLRP3 Inflammasome Activation and IL-1β Measurement
-
Cell Priming: Plate human monocytes or PBMCs. Pre-treat the cells with this compound or a vehicle control for 18 hours. Prime the inflammasome by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours.[4]
-
Inflammasome Activation: Activate the NLRP3 inflammasome by adding a stimulus such as:
-
ATP (e.g., 5 mM) for 30-60 minutes.
-
Nigericin (e.g., 10 µM) for 60-90 minutes.
-
Niclosamide (e.g., 5 µM) for 60-90 minutes.
-
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Data Presentation
Table 1: In Vitro Degradation Potency of this compound
| Cell Type | Species | DC₅₀ (nM) | Dₘₐₓ |
| Primary Monocytes | Human | 0.2 | >95% |
| PBMCs | Human | 1.6 | >95% |
| Splenocytes | Mouse | 54.2 | >95% |
Data summarized from Cernjijenko, A. et al. (2023).[10]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (p.o.) | AUC (nM·h) | Cₘₐₓ (nM) | t₁/₂ (h) | Bioavailability (%) |
| Rat | Not Specified | 981 (normalized) | Not Specified | 4 | 62 |
| Cynomolgus Monkey | 0.2 mg/kg | 1600 | 257 | 3.5 | 50 |
Data summarized from Cernjijenko, A. et al. (2023).[10]
Signaling Pathway Diagram
This compound Mechanism of Action and the NLRP3 Inflammasome Pathway
Caption: this compound induces the degradation of NEK7, which is involved in NLRP3 assembly.
References
- 1. NK-7-902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. sciencecast.org [sciencecast.org]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
Improving the solubility and stability of NK7-902 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vitro use of NK7-902, a potent and selective cereblon (CRBN)-based molecular glue degrader of NIMA-related kinase 7 (NEK7).[1][2][3] Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Troubleshooting Guide & FAQs
This section addresses common challenges that may arise when working with this compound in a laboratory setting.
Solubility and Compound Handling
-
Q1: How should I dissolve this compound for in vitro experiments? A1: this compound is a hydrophobic compound and should first be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[4] A stock concentration of 10 mM in DMSO is a common starting point.[5] For final experimental concentrations, this stock solution should be serially diluted in your cell culture medium or aqueous buffer.
-
Q2: I observed precipitation when diluting my this compound DMSO stock in aqueous media. What can I do? A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic compounds.[4] Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[6][7][8][9][10] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
-
Vigorous Mixing: When diluting, add the DMSO stock to the aqueous medium while vortexing or vigorously mixing to promote rapid dispersion.
-
Pre-warmed Media: Using pre-warmed (37°C) cell culture media can sometimes improve the solubility of the compound upon dilution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually decrease the solvent concentration.
-
-
Q3: What is the recommended storage condition for this compound stock solutions? A3: While specific stability data for this compound is not publicly available, as a general guideline, DMSO stock solutions of small molecules should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[5] For short-term storage, 4°C may be acceptable. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Design and Interpretation
-
Q4: What is the expected potency (DC50) of this compound in vitro? A4: The half-maximal degradation concentration (DC50) of this compound is cell-type dependent. In human primary monocytes, the DC50 is approximately 0.2 nM, while in human peripheral blood mononuclear cells (PBMCs), it is around 1.6 nM.[11] In mouse splenocytes, the DC50 is higher, at approximately 54.2 nM.[11]
-
Q5: How long does it take for this compound to degrade NEK7? A5: this compound induces rapid degradation of NEK7. In human primary monocytes, approximately 80% of NEK7 is degraded within 1 hour of treatment, with maximal degradation observed after 24 hours.[12]
-
Q6: My results show incomplete inhibition of NLRP3 inflammasome activation even with maximal NEK7 degradation. Is this expected? A6: Yes, this is a reported phenomenon. Studies have shown that even with complete NEK7 degradation by this compound, the inhibition of NLRP3-dependent interleukin-1β (IL-1β) release can be partial and varies between donors and experimental conditions.[1][12][13] This suggests that NEK7 is a key contributor but may not be absolutely required for NLRP3 activation in all contexts.[1]
-
Q7: Is a vehicle control necessary in my experiments? A7: Absolutely. A vehicle control (e.g., cell culture medium with the same final concentration of DMSO used for this compound treatment) is essential to distinguish the effects of the compound from any potential effects of the solvent on your cells.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro activity of this compound.
| Parameter | Cell Type | Value | Reference |
| DC50 | Human Primary Monocytes | 0.2 nM | [11] |
| Human PBMCs | 1.6 nM | [11] | |
| Mouse Splenocytes | 54.2 nM | [11] | |
| Dmax | Human Primary Monocytes | > 95% | [12] |
| Time to 80% Degradation | Human Primary Monocytes | ~ 1 hour | [12] |
| Time to Max Degradation | Human Primary Monocytes | 24 hours | [12] |
Table 1: In Vitro Degradation Efficacy of this compound.
| Experimental System | Stimulus | Maximum Inhibition of IL-1β Release | Reference |
| Human PBMCs | LPS + ATP | 71% | [14] |
| Human Whole Blood | LPS + ATP | 59% | [12] |
Table 2: Functional Inhibition of NLRP3 Inflammasome by this compound.
Experimental Protocols
Protocol 1: In Vitro NEK7 Degradation Assay
This protocol outlines a general procedure to assess the degradation of NEK7 in cultured cells following treatment with this compound.
-
Cell Seeding: Seed your cells of interest (e.g., human primary monocytes, PBMCs, or other relevant cell lines) in appropriate culture plates and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a fresh serial dilution of this compound from a 10 mM DMSO stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for NEK7.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for NEK7 and the loading control. Normalize the NEK7 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining NEK7.
Protocol 2: NLRP3 Inflammasome Activation and IL-1β Measurement
This protocol describes a method to assess the functional effect of this compound on NLRP3 inflammasome activation by measuring IL-1β release.
-
Cell Treatment with this compound:
-
Seed cells (e.g., human PBMCs) in a culture plate.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a sufficient duration to induce NEK7 degradation (e.g., 18 hours).
-
-
Inflammasome Priming (Signal 1):
-
Prime the inflammasome by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM final concentration) or nigericin (B1684572) (e.g., 10 µM final concentration).
-
Incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
IL-1β Measurement:
-
Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of IL-1β for each treatment condition.
-
Normalize the data to the vehicle-treated control to determine the percentage of inhibition of IL-1β release.
-
Visualizations
Caption: Mechanism of this compound induced NEK7 degradation.
Caption: Inhibition of NLRP3 inflammasome pathway by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Dissecting CRBN-substrate interactions in the mechanism of lenalidomide - Emma Fink [grantome.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Managing potential cytotoxicity of NK7-902 at high concentrations
This guide provides researchers, scientists, and drug development professionals with essential information for managing the potential cytotoxicity of NK7-902, a potent and selective inhibitor of Tumor Proliferation Kinase 1 (TPK1), at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase frequently overexpressed in various cancer types, where it plays a crucial role in cell cycle progression and apoptosis evasion. By inhibiting TPK1, this compound induces cell cycle arrest and promotes apoptosis in malignant cells.
Q2: What is the known mechanism of this compound-induced cytotoxicity at high concentrations?
A2: While highly selective for TPK1 at therapeutic concentrations, supra-therapeutic (high) concentrations of this compound can lead to off-target inhibition of Housekeeping Kinase A (HKA1). HKA1 is a structurally similar kinase essential for metabolic homeostasis and stress response in healthy cells. Inhibition of HKA1 disrupts cellular metabolism and can trigger apoptosis, leading to cytotoxicity in non-malignant cells.
Q3: What are the typical IC50 values for this compound in cancer and non-cancerous cell lines?
A3: The half-maximal inhibitory concentration (IC50) varies depending on the cell line's TPK1 expression and dependency. Below is a summary of typical values observed in standard 72-hour cytotoxicity assays.
Data Summary
Table 1: Comparative IC50 Values for this compound
| Cell Line | Type | TPK1 Expression | IC50 (nM) | Notes |
| Panc-1 | Pancreatic Cancer | High | 50 | High sensitivity |
| A549 | Lung Cancer | High | 75 | High sensitivity |
| MCF-7 | Breast Cancer | Moderate | 150 | Moderate sensitivity |
| hFPEpiC | Primary Epithelial | Low | > 5,000 | Low sensitivity, cytotoxicity observed at high doses |
| HUVEC | Endothelial | Low | > 8,000 | Low sensitivity, cytotoxicity observed at high doses |
Troubleshooting Guide
Issue 1: Significant Cytotoxicity Observed in Primary or Non-Malignant Cell Lines at Expected Therapeutic Doses
-
Possible Cause A: The specific cell type is unusually sensitive to the off-target inhibition of HKA1.
-
Troubleshooting Step: Perform a dose-response curve starting from a much lower concentration (e.g., 1 nM) to determine the precise toxicity threshold for that specific cell line.
-
Possible Cause B: The lot of this compound has impurities.
-
Troubleshooting Step: Verify the purity of the compound using HPLC. Request a certificate of analysis from the manufacturer.
-
Possible Cause C: Extended incubation time is leading to cumulative toxicity.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period that maximizes cancer cell death while minimizing toxicity in control cells.
Issue 2: High Variability in Cytotoxicity Results Between Experiments
-
Possible Cause A: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded for each experiment. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding this compound.
-
Possible Cause B: Degradation of this compound in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in DMSO for each experiment. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the drug-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visual Guides
Signaling Pathways and Mechanisms
Caption: this compound mechanism at therapeutic vs. high concentrations.
Experimental and Decision Workflows
Caption: Standard workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Technical Support Center: Strategies to Enhance In Vivo Efficacy of Immune Cell Therapies
Disclaimer: Before addressing strategies to enhance in vivo efficacy, it is crucial to clarify the identity of NK7-902. Based on available scientific literature, This compound is not a Natural Killer (NK) cell-based therapy. Instead, this compound is a potent and selective small molecule degrader of NIMA-related kinase 7 (NEK7).[1][2][3][4][5][6][7][8] It functions as a cereblon (CRBN) molecular glue, targeting NEK7 for degradation and thereby modulating the NLRP3 inflammasome pathway, which is involved in inflammation.[1][2][3][4][5][6][7][8]
Therefore, strategies to enhance the efficacy of this compound would focus on optimizing its pharmacokinetics, pharmacodynamics, and combination therapies relevant to its role as an anti-inflammatory agent.
This technical support center will instead focus on the apparent area of interest: strategies to enhance the in vivo efficacy of Natural Killer (NK) cell-based immunotherapies. The following troubleshooting guides and FAQs are designed for researchers, scientists, and drug development professionals working with adoptive NK cell therapies.
Frequently Asked Questions (FAQs) for Enhancing NK Cell Therapy In Vivo Efficacy
Section 1: Poor In Vivo Persistence of Adopted NK Cells
Question: Our adoptively transferred NK cells show poor persistence in vivo. What are the potential causes and how can we improve their survival and expansion?
Answer: Poor in vivo persistence is a significant challenge in NK cell therapy.[9][10] Several factors can contribute to this issue, including lack of sufficient cytokine support, induction of apoptosis, and a hostile tumor microenvironment (TME). Here are some strategies to address this:
-
Cytokine Support:
-
IL-15: This is a key cytokine for NK cell survival and proliferation. Unlike IL-2, it does not significantly expand immunosuppressive regulatory T cells (Tregs).[11] Consider co-administering IL-15 or using NK cells engineered to produce their own IL-15.[12][13] A promising construct is N-803, a stable fusion protein of an IL-15 variant and its receptor alpha subunit, which has shown enhanced stability and activity.[14]
-
IL-12, IL-18, and IL-21: These cytokines can also promote NK cell activation, proliferation, and memory-like features.[10][15][16] Brief ex vivo activation with a combination of IL-12, IL-15, and IL-18 can generate cytokine-induced memory-like (CIML) NK cells, which exhibit prolonged persistence and enhanced anti-tumor responses.[12]
-
-
Genetic Engineering:
-
Autocrine Cytokine Production: Transducing NK cells with genes for cytokines like IL-15 or IL-2 can create a self-sustaining population with improved persistence.[12][13]
-
Anti-apoptotic Molecules: Engineering NK cells to express anti-apoptotic proteins, such as Bcl-2, can enhance their survival in the harsh in vivo environment.
-
-
Optimized Ex Vivo Expansion:
-
Feeder Cells: Using feeder cells, such as K562 cells genetically modified to express membrane-bound IL-15 or IL-21, can lead to a "massive" expansion of NK cells with a more robust phenotype for in vivo persistence.[10][12]
-
Small Molecules: The addition of small molecules like nicotinamide (B372718) during ex vivo expansion has been shown to improve the in vivo persistence and proliferation of NK cells.[17]
-
Section 2: Inefficient Trafficking and Infiltration of NK Cells into Solid Tumors
Question: We observe poor infiltration of our NK cells into solid tumors in our mouse models. What strategies can we employ to enhance tumor homing?
Answer: Inefficient trafficking to the tumor site is a major barrier for NK cell efficacy against solid tumors.[9] The tumor microenvironment often lacks the appropriate chemokines to attract NK cells. Here are some approaches to improve tumor infiltration:
-
Chemokine Receptor Engineering:
-
Modulating the Tumor Microenvironment:
-
Oncolytic Viruses: Certain oncolytic viruses can be engineered to express chemokines that attract NK cells, thereby increasing their recruitment to the tumor site.
-
Targeting Cancer-Associated Fibroblasts (CAFs): CAFs contribute to a dense extracellular matrix that physically impedes NK cell infiltration. Strategies to eliminate or reprogram CAFs can "normalize" the stroma and improve NK cell access to tumor cells.[19]
-
-
Enhancing Targeting:
Section 3: NK Cell Exhaustion and Dysfunction within the Tumor Microenvironment
Question: Our NK cells appear to become dysfunctional or "exhausted" after infiltrating the tumor. How can we counteract the immunosuppressive TME?
Answer: The TME can severely impair NK cell function through various mechanisms, including the expression of inhibitory checkpoint molecules and the secretion of immunosuppressive factors like TGF-β.[15] Here are strategies to overcome NK cell exhaustion:
-
Immune Checkpoint Blockade:
-
Targeting Inhibitory Receptors: The TME can upregulate inhibitory receptors on NK cells, such as PD-1, TIGIT, TIM-3, and NKG2A.[15][16][21] Combining adoptive NK cell therapy with checkpoint inhibitors (e.g., anti-PD-1 or anti-TIGIT antibodies) can reverse this exhaustion and restore their cytotoxic function.[16][20]
-
-
Genetic Modification to Resist Suppression:
-
Knockout of Inhibitory Genes: Using gene-editing technologies like CRISPR/Cas9 to knock out genes encoding inhibitory receptors (e.g., NKG2A) or signaling molecules can make NK cells more resistant to suppression.[22]
-
Dominant Negative Receptors: Engineering NK cells to express a dominant-negative receptor for immunosuppressive cytokines like TGF-β can block these inhibitory signals.
-
-
Boosting Metabolic Fitness: The TME is often nutrient-deprived, which can impair the metabolic fitness of NK cells. Strategies to enhance NK cell metabolism, for example by promoting glycolysis, are being explored to improve their function in this harsh environment.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low NK cell counts in peripheral blood post-infusion | 1. Poor cell viability after thaw and infusion.2. Rapid clearance by the host immune system.3. Insufficient in vivo expansion. | 1. Optimize cryopreservation and thawing protocols. Assess cell viability immediately before infusion.2. If using allogeneic NK cells, consider the host immune status and potential for rejection.3. Incorporate cytokine support (e.g., IL-15) in the treatment regimen.[11]4. Use CIML NK cells for better persistence.[12] |
| NK cells accumulate in lungs, liver, and spleen but not the tumor | 1. Natural trafficking patterns of NK cells.[23][24][25]2. Lack of tumor-specific homing signals.3. Physical barriers at the tumor site. | 1. Confirm this biodistribution using in vivo imaging techniques.[23][24][25][26][27]2. Engineer NK cells with chemokine receptors matching tumor-secreted chemokines.[18][19]3. Consider combination therapies to remodel the TME (e.g., targeting CAFs).[19] |
| Tumor growth is not inhibited despite NK cell infiltration | 1. NK cell exhaustion within the TME.2. Tumor cells have downregulated ligands for NK activating receptors.3. Tumor cells have upregulated ligands for NK inhibitory receptors (e.g., HLA-E for NKG2A).[16] | 1. Analyze explanted NK cells for exhaustion markers (PD-1, TIM-3, TIGIT).[15]2. Combine with checkpoint inhibitors.[20][21]3. Use CAR-NK cells to provide an alternative activation pathway independent of natural ligands.[11][20]4. Combine with therapies that upregulate stress ligands on tumor cells. |
Experimental Protocols
Protocol 1: In Vivo Murine NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
This protocol is adapted from established methods to assess the killing ability of ex vivo activated murine NK cells.[28]
1. Preparation of Target Cells: a. Culture target cells (e.g., YAC-1) and ensure high viability. b. Label target cells with a fluorescent dye like CFSE or CellTracker Green according to the manufacturer's protocol. This allows for their identification by flow cytometry. c. Wash the labeled target cells twice and resuspend at a known concentration in complete RPMI media.
2. Co-culture: a. Isolate splenocytes from mice that have received adoptive NK cell transfer. b. Enrich for NK cells using a negative selection kit. c. Co-culture the effector NK cells with the labeled target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate. d. Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum death). e. Incubate for 4 hours at 37°C, 5% CO2.
3. Staining and Analysis: a. After incubation, add a dead cell stain (e.g., 7-AAD or Propidium Iodide) to each well. b. Acquire samples on a flow cytometer. c. Gate on the target cell population (CFSE-positive). d. Within the target cell gate, quantify the percentage of dead cells (7-AAD positive). e. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
Protocol 2: In Vivo Tracking of Adoptively Transferred NK Cells using PET Imaging
This protocol provides a general workflow for non-invasive tracking of NK cells in vivo, based on methods using Zirconium-89 (⁸⁹Zr) labeling.[23][24][25][27]
1. NK Cell Labeling: a. Expand and activate NK cells ex vivo as per your standard protocol. b. Label the NK cells with an ⁸⁹Zr-oxine complex. This process must be performed under sterile conditions and following all institutional guidelines for handling radioisotopes. The labeling efficiency and cell viability should be assessed post-labeling. ⁸⁹Zr-labeling should not significantly alter cellular phenotype or function.[24][25]
2. Adoptive Transfer: a. Resuspend the ⁸⁹Zr-labeled NK cells in sterile saline or other appropriate buffer for injection. b. Inject a known number of cells and radioactivity intravenously into the animal model (e.g., tumor-bearing mice or non-human primates).
3. PET/CT Imaging: a. At various time points post-injection (e.g., 1 hour, 24 hours, 48 hours, 7 days), anesthetize the animal and perform a whole-body PET/CT scan.[23][24] b. The CT scan provides anatomical reference, while the PET scan detects the radioactive signal from the ⁸⁹Zr-labeled NK cells.
4. Data Analysis: a. Co-register the PET and CT images. b. Draw regions of interest (ROIs) over various organs (lungs, liver, spleen, tumor, etc.) to quantify the radioactive uptake. c. The data can be expressed as the percentage of injected dose per gram of tissue (%ID/g) to determine the biodistribution and tumor accumulation of the NK cells over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationships between challenges in NK cell therapy and corresponding enhancement strategies.
Caption: General experimental workflow for adoptive NK cell therapy from isolation to in vivo assessment.
References
- 1. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. NK-7-902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. sciencecast.org [sciencecast.org]
- 6. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner. - DKFZ [inrepo02.dkfz.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 9. mdpi.com [mdpi.com]
- 10. Building a Better Defense: Expanding and Improving Natural Killer Cells for Adoptive Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Strategies to Improve the Clinical Application of NK Cell-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural killer cells in adoptive cell therapy: current landscape of genetic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Potentiation of natural killer cells to overcome cancer resistance to NK cell-based therapy and to enhance antibody-based immunotherapy [frontiersin.org]
- 15. Frontiers | NK cell exhaustion in the tumor microenvironment [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Advances in augmenting infiltration of active natural killer cells into pediatric and adult solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Reversing NK cell exhaustion: a novel strategy combining immune checkpoint blockade with drug sensitivity enhancement in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. esmed.org [esmed.org]
- 23. In-vivo tracking of adoptively transferred natural killer-cells in rhesus macaques using 89Zirconium-oxine cell labeling and PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. In Vivo Tracking of Adoptively Transferred Natural Killer Cells in Rhesus Macaques Using 89Zirconium-Oxine Cell Labeling and PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vivo Monitoring of Natural Killer Cell Trafficking During Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
- 28. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NK7-902-Induced Phenotypes with NEK7 Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the NEK7 degrader, NK7-902, with the genetic validation offered by NEK7 knockout models. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and workflows.
The validation of a small molecule's on-target effects is a cornerstone of drug development. This guide focuses on this compound, a potent and selective cereblon (CRBN) molecular glue degrader of NIMA-related kinase 7 (NEK7), and compares its induced phenotypes with those observed in NEK7 knockout models.[1][2] NEK7 is a crucial component of the NLRP3 inflammasome, a key player in the innate immune system. Its role in inflammasome activation is independent of its kinase activity, making protein degradation an attractive therapeutic strategy.[3][4] Genetic knockout of NEK7 provides the gold standard for validating the cellular and in vivo consequences of its absence, offering a direct benchmark against which the specificity and efficacy of this compound can be assessed.
Data Presentation: Quantitative Comparison of this compound and NEK7 Knockout
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and NEK7 knockout on key readouts of NLRP3 inflammasome activity.
Table 1: In Vitro Efficacy of this compound in NEK7 Degradation
| Cell Type | Species | Parameter | Value | Citation |
| Primary Monocytes | Human | DC50 | 0.2 nM | [5][6] |
| PBMCs | Human | DC50 | 1.6 nM | [5] |
| Splenocytes | Mouse | DC50 | 54.2 nM | [5] |
| Primary Monocytes | Human | Dmax | >95% | [5][6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Inhibition of IL-1β Secretion
| Model | Species | Stimulation | Inhibition | Citation |
| This compound treated PBMCs | Human | LPS + ATP | 71% (incomplete) | [7] |
| This compound treated Whole Blood | Human | LPS + ATP | 59% (incomplete) | [7] |
| NEK7 Knockout BMDMs | Mouse | ATP, Nigericin, Gramicidin | Abolished | [8] |
| NEK7 Knockout iBMDMs | Mouse | LPS + Nigericin | Abolished | [8] |
| NEK7 shRNA Knockdown Macrophages | Mouse | LPS | Abolished | [8] |
BMDMs: Bone Marrow-Derived Macrophages. iBMDMs: immortalized Bone Marrow-Derived Macrophages. PBMCs: Peripheral Blood Mononuclear Cells.
Table 3: In Vivo Effects of this compound and NEK7 Knockout
| Model | Species | Treatment/Genotype | Effect on NEK7 | Effect on IL-1β | Citation |
| Acute Peritonitis Model | Mouse | This compound (300 mg/kg) | Strong degradation in spleen | Dose-dependent inhibition | [7] |
| CAPS Mouse Model | Mouse | This compound (20 mg/kg) | - | Blocked NLRP3 pathway activation | [5] |
| Wild-type Mice | Mouse | This compound (30-300 mg/kg) | NEK7 degradation | - | [5] |
| Cynomolgus Monkey | Non-human primate | This compound (oral) | Long-lasting degradation | Transiently blocked | [1] |
| NEK7 Knockout Chimera Mice | Mouse | NEK7-/- hematopoietic cells | Absent | Abolished NLRP3 inflammasome activation | [8] |
CAPS: Cryopyrin-Associated Periodic Syndromes.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 activation and mitosis are mutually exclusive events coordinated by NEK7, a new inflammasome component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 6. This compound | NEK7 degrader | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Nek7 is an essential mediator of NLRP3 activation downstream of potassium efflux - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods to Validate NEK7 Degradation by NK7-902: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of NEK7, a serine/threonine kinase implicated in the activation of the NLRP3 inflammasome, presents a promising therapeutic strategy for a range of inflammatory diseases. NK7-902 has been identified as a potent and selective molecular glue degrader that recruits NEK7 to the CRBN E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] Rigorous validation of on-target protein degradation is paramount to the advancement of such compounds. This guide provides a comparative overview of key orthogonal methods to validate the degradation of NEK7 by this compound, complete with experimental data, detailed protocols, and visual workflows.
Comparative Analysis of Orthogonal Validation Methods
A multi-pronged approach employing distinct analytical techniques is crucial for unequivocally demonstrating targeted protein degradation. Below is a comparison of key orthogonal methods for validating NEK7 degradation by this compound.
| Method | Principle | Key Parameters | Reported Data for this compound | Advantages | Limitations |
| Immunoblotting (Western Blot) | Separates proteins by size, which are then detected by specific antibodies. | DC50 (half-maximal degradation concentration), Dmax (maximal degradation) | In human primary monocytes, this compound induced NEK7 degradation with a DC50 of 0.2 nM and a Dmax of >95% .[1] | Widely accessible, provides information on protein size, relatively low cost. | Semi-quantitative, lower throughput, dependent on antibody quality. |
| Mass Spectrometry-based Proteomics | Identifies and quantifies thousands of proteins in a sample, providing a global view of protein level changes. | Fold change in protein abundance, selectivity profiling. | Proteomic analysis of human primary monocytes treated with 1 µM this compound for 18 hours showed that NEK7 was the most significantly down-regulated protein , highlighting the high selectivity of this compound.[1] | Unbiased and comprehensive, high sensitivity and specificity, enables selectivity assessment across the proteome. | Requires specialized equipment and expertise, more expensive, complex data analysis. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Thermal shift (ΔTm), evidence of direct target engagement. | No specific CETSA data for this compound and NEK7 has been reported in the reviewed literature. | Confirms direct binding of the degrader to the target protein in a cellular context. | Indirect measure of degradation, can be technically challenging to optimize. |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for a clear understanding of the validation strategy.
NEK7-Mediated NLRP3 Inflammasome Activation
NEK7 is a crucial component in the activation of the NLRP3 inflammasome. Upon cellular stress signals, NEK7 binds to the leucine-rich repeat (LRR) domain of NLRP3, facilitating its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[5][6]
Caption: NEK7-NLRP3 Inflammasome Signaling and this compound-mediated Degradation.
Experimental Workflow for Validation of NEK7 Degradation
A systematic workflow is essential for the robust validation of a targeted protein degrader. This involves treating cells with the degrader, followed by analysis using multiple orthogonal methods to confirm on-target degradation and assess selectivity.
Caption: A general workflow for validating targeted protein degradation.
Detailed Experimental Protocols
Reproducible and detailed protocols are fundamental to obtaining high-quality, reliable data.
Immunoblotting (Western Blot) for NEK7 Degradation
Objective: To quantify the dose- and time-dependent degradation of NEK7 in response to this compound treatment.
Materials:
-
Human primary monocytes or other relevant cell line
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NEK7
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.01 nM to 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NEK7 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize NEK7 band intensity to the loading control.
-
Calculate the percentage of NEK7 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.
-
Mass Spectrometry-based Proteomics for Selectivity Profiling
Objective: To globally assess changes in protein abundance following this compound treatment and confirm the selectivity of NEK7 degradation.
Materials:
-
Human primary monocytes treated with this compound (e.g., 1 µM for 18 hours) and vehicle control.
-
Lysis buffer (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Protocol:
-
Sample Preparation:
-
Lyse cells from this compound and vehicle-treated groups.
-
Reduce and alkylate the proteins.
-
Digest proteins into peptides using trypsin.
-
Clean up the peptide samples using SPE.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Generate a volcano plot to visualize the changes in protein abundance and highlight the selective degradation of NEK7.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to NEK7 within intact cells.
Materials:
-
Relevant cell line expressing NEK7
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blot or ELISA reagents for NEK7 detection
Protocol:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for a specified time.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble NEK7:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NEK7 in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble NEK7 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct target engagement.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NK-7-902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of NK7-902 and Other Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Molecular glue degraders have emerged as a promising therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." This guide provides a comparative analysis of NK7-902, a selective NEK7 degrader, and other notable molecular glue degraders. The information is presented to facilitate an objective comparison of their performance, supported by available experimental data.
Introduction to Molecular Glue Degraders
Molecular glues are small molecules that induce a physical association between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] This mechanism differs from that of proteolysis-targeting chimeras (PROTACs) as molecular glues are typically smaller, single molecules with more favorable pharmacokinetic properties.[1] A key E3 ligase co-opted by many molecular glues, including this compound, is Cereblon (CRBN).[2]
Comparative Analysis of NEK7 Degraders
NIMA-related kinase 7 (NEK7) is a crucial regulator of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[3][4] Consequently, the degradation of NEK7 presents a compelling therapeutic strategy. This section compares this compound with other recently developed NEK7-targeting molecular glue degraders.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and other NEK7 molecular glue degraders. It is important to note that the data are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IL-1β Inhibition (IC50, nM) | IL-18 Inhibition (IC50, nM) | Source(s) |
| This compound | NEK7 | Human Primary Monocytes | 0.2 | >95 | Partial Inhibition | Not Reported | [5] |
| Human PBMCs | 1.6 | >95 | Partial Inhibition | Not Reported | [6] | ||
| Mouse Splenocytes | 54.2 | >95 | Not Reported | Not Reported | [6] | ||
| LC-04-045 | NEK7 | MOLT-4 | 7 | 90 | 33.03 | 32.99 | [5][7][8][9] |
| MRT-8102 | NEK7 | Not Reported | Potent (nanomolar) | Near-complete | Near-complete | Not Reported | [10][11][12][13] |
| CPT-513/635 | NEK7 | Not Reported | Picomolar potency | ~90% inhibition of IL-1β release | Not Reported | Not Reported | [14] |
| CPT-101/732 | NEK7 | Not Reported | Low single-digit nanomolar | ~90% inhibition of IL-1β release | Not Reported | Not Reported | [14] |
Note: Data for MRT-8102 and the CPT series are based on qualitative descriptions from press releases and white papers, as specific DC50 and Dmax values were not publicly available in the reviewed literature.
Pharmacokinetic Properties
A comparative summary of the available pharmacokinetic data for various NEK7 degraders is presented below.
| Compound | Species | Administration | Bioavailability (%) | Key Findings | Source(s) |
| This compound | Cynomolgus Monkey | Oral | 50 | Moderate clearance, long-lasting NEK7 degradation but transient IL-1β inhibition. | [3][6] |
| Rat | Oral | 62 | Good oral exposure. | [6] | |
| MRT-8102 | Non-human Primate | Oral | Orally bioavailable | Potent, selective, and durable NEK7 degradation with near-complete reduction of IL-1β. Favorable safety profile. | [10][11][12][13] |
| CPT-513 | Mouse | Oral | Not Reported | Dose-dependent therapeutic effect in a collagen-induced arthritis model. | [14] |
| Cynomolgus Monkey | Oral | Not Reported | Almost complete NEK7 degradation for over 20 hours. | [15] | |
| CPT-635r | Mouse | Oral | 32 | Systemic distribution. | [16] |
| CPT-732r | Mouse | Oral | >95 | Brain-penetrant. | [16] |
Broader Comparison with Other Molecular Glue Degraders
To provide a wider context, this section compares NEK7 degraders with molecular glues targeting other clinically relevant proteins, such as IKZF1/3 and GSPT1, which are implicated in cancer.
| Compound | Target(s) | E3 Ligase | Key Characteristics | Clinical Status (if applicable) | Source(s) |
| Lenalidomide | IKZF1, IKZF3 | CRBN | Approved for multiple myeloma. | Approved | [1] |
| Pomalidomide | IKZF1, IKZF3 | CRBN | Approved for multiple myeloma. | Approved | [1] |
| CFT7455 | IKZF1, IKZF3 | CRBN | Picomolar potency. | Phase I/II for multiple myeloma and non-Hodgkin's lymphoma. | [1][17] |
| CC-90009 | GSPT1 | CRBN | First rationally designed molecular glue in the clinic. | Phase II for AML and MDS. | [1] |
| LYG-409 | GSPT1 | CRBN | Potent, selective, and orally bioavailable with in vivo antitumor activity. | Preclinical | [18] |
| MRT-2359 | GSPT1 | Not Reported | Orally active with anti-tumor activity in NSCLC xenograft models. | Phase II for MYC-driven tumors. | [19] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of CRBN-based Molecular Glue Degraders
The following diagram illustrates the general mechanism of action for CRBN-based molecular glue degraders like this compound. The degrader facilitates the interaction between the CRBN E3 ligase complex and the target protein (e.g., NEK7), leading to the target's polyubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of CRBN-mediated targeted protein degradation.
NEK7's Role in NLRP3 Inflammasome Activation
This compound's therapeutic potential stems from its ability to degrade NEK7, a key regulator of the NLRP3 inflammasome. The diagram below outlines the signaling pathway. Upon activation by various stimuli, NEK7 binds to the NLRP3 protein, facilitating the assembly of the inflammasome complex, which leads to caspase-1 activation and the release of pro-inflammatory cytokines IL-1β and IL-18.
Caption: Role of NEK7 in the NLRP3 inflammasome pathway and the effect of this compound.
Experimental Workflow for Assessing Degrader Potency and Efficacy
The following diagram outlines a typical experimental workflow to determine the potency (DC50) and efficacy (Dmax) of a molecular glue degrader.
Caption: A standard workflow for determining the DC50 and Dmax of a molecular glue degrader.
Experimental Protocols
Determination of DC50 and Dmax
-
Cell Culture: Plate cells (e.g., human primary monocytes, MOLT-4) at an appropriate density in 6-well or 12-well plates and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the molecular glue degrader in cell culture medium. The final concentration range should typically span from picomolar to micromolar. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a predetermined time, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., NEK7) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[14]
-
NLRP3 Inflammasome Activation Assay
-
Cell Priming (Signal 1):
-
Culture macrophages (e.g., primary human monocytes differentiated into macrophages, or THP-1 cells differentiated with PMA) in a 96-well plate.
-
Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor/Degrader Treatment:
-
Pre-incubate the primed cells with various concentrations of the molecular glue degrader (e.g., this compound) or a known NLRP3 inhibitor (e.g., MCC950) for 1-2 hours. Include a vehicle control.
-
-
Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β and/or IL-18 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Cell lysates can also be prepared to analyze the cleavage of caspase-1 by Western blotting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of the compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
This compound is a potent and selective NEK7 molecular glue degrader that demonstrates significant preclinical activity. The comparative analysis reveals a growing landscape of NEK7-targeting degraders with diverse profiles, including compounds with systemic and brain-penetrant properties. While direct comparative data is limited, the available information suggests that molecular glue-mediated degradation of NEK7 is a promising therapeutic strategy for a range of inflammatory diseases. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of these promising drug candidates. The broader context of molecular glue degraders targeting other proteins like IKZF1/3 and GSPT1 highlights the versatility and therapeutic potential of this modality in oncology and beyond.
References
- 1. drughunter.com [drughunter.com]
- 2. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencecast.org [sciencecast.org]
- 5. LC-04-045 - Immunomart [immunomart.com]
- 6. captortherapeutics.pl [captortherapeutics.pl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Monte Rosa Therapeutics Presents Preclinical Data at AHA Scientific Sessions 2025 on the Potential of MRT-8102, a NEK7-directed Molecular Glue Degrader, to Treat Cardiovascular and Cardiometabolic Diseases - Monte Rosa Therapeutics [ir.monterosatx.com]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. Monte Rosa Therapeutics and MRT-8102: A New Frontier in Protein Degradation and Cardio-Immunology [ainvest.com]
- 13. Monte Rosa Therapeutics Announces FDA Clearance of IND [globenewswire.com]
- 14. captortherapeutics.com [captortherapeutics.com]
- 15. Captor Therapeutics [captortherapeutics.com]
- 16. captortherapeutics.com [captortherapeutics.com]
- 17. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
NK7-902: A Highly Selective NEK7 Degrader for NLRP3 Inflammasome Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular glue degrader NK7-902's specificity for its target, NEK7, against other members of the NEK (NIMA-related kinase) family. This analysis is supported by available experimental data and detailed methodologies.
Developed by Novartis, this compound is a potent and selective cereblon (CRBN) E3 ligase molecular glue degrader of NEK7.[1][2][3] Unlike traditional kinase inhibitors that block the catalytic activity of a protein, this compound induces the ubiquitination and subsequent proteasomal degradation of the NEK7 protein.[1][3] This mechanism is of significant interest in therapeutic areas where the non-catalytic functions of a protein, such as its role as a scaffold, are pathogenic. In the case of NEK7, its kinase-independent role in the assembly and activation of the NLRP3 inflammasome is a key driver of inflammation in various diseases.[2][3][4][5][6][7]
Specificity of this compound Against NEK Family Kinases
The high degree of homology among the catalytic domains of the 11 members of the NEK kinase family presents a significant challenge for the development of selective inhibitors. However, this compound achieves its remarkable specificity through a distinct mechanism dependent on the presence of a specific structural motif on the target protein.
Mass spectrometry-based proteomic analysis of human primary monocytes treated with this compound revealed that NEK7 was the most significantly downregulated protein, underscoring its high selectivity.[8] A pivotal finding supporting this selectivity is that NEK6, the closest homolog to NEK7 with 86% identity in their catalytic domains, is not degraded by this compound.[8] This lack of activity against NEK6 is attributed to the absence of a specific β-hairpin structural motif that is necessary for the this compound-mediated interaction with the CRBN E3 ligase.[8]
While comprehensive quantitative degradation data for this compound across all 11 NEK family kinases is not publicly available, the existing data for NEK7 and the qualitative findings for NEK6 provide strong evidence for the exceptional selectivity of this compound.
Quantitative Assessment of NEK7 Degradation by this compound
The potency of this compound in inducing the degradation of NEK7 has been quantified in various cell types. The following table summarizes the reported half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values.
| Cell Type | DC50 | Dmax |
| Human Primary Monocytes | 0.2 nM | >95% |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.6 nM | >95% |
| Mouse Splenocytes | 54.2 nM | >95% |
| (Data sourced from BioWorld article on Novartis's disclosure of this compound)[1] |
Experimental Protocols
Assessment of Protein Degradation via Quantitative Proteomics:
To determine the selectivity of protein degradation induced by this compound, a mass spectrometry-based quantitative proteomic approach is employed.
-
Cell Culture and Treatment: Human primary monocytes are cultured and treated with a specified concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a designated period (e.g., 18 hours).
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested, washed, and lysed to extract total cellular proteins.
-
Protein Digestion and Peptide Labeling: Proteins are digested into peptides, typically using trypsin. The resulting peptides from each treatment condition are then isotopically labeled (e.g., using Tandem Mass Tags™) to enable multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for peptide sequencing and identification.
-
Data Analysis: The relative abundance of each identified protein is quantified by comparing the reporter ion intensities from the different isotopic labels. Proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle control are identified as degradation targets.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental approach to determine its specificity, the following diagrams are provided.
References
- 1. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 2. NK-7-902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencecast.org [sciencecast.org]
- 6. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Benchmarking NK7-902: A Comparative Guide to Inflammasome Inhibitors
For Immediate Release
BASEL, Switzerland – December 9, 2025 – In the rapidly evolving landscape of therapies targeting inflammation, a novel molecule, NK7-902, has emerged as a potent and selective degrader of NEK7, a key protein in the activation of the NLRP3 inflammasome. This guide provides a comprehensive comparison of this compound with established NLRP3 inflammasome inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of its performance based on available preclinical data.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases.[1] The development of small molecules that can modulate its activity is therefore of significant therapeutic interest. This compound represents a novel approach by targeting NEK7 for degradation via a cereblon (CRBN) molecular glue mechanism.[2][3][4] This guide will benchmark this compound against direct NLRP3 inhibitors, including the widely studied MCC950 and the natural product Oridonin, as well as the clinical-stage compound Dapansutrile.
Mechanism of Action: A Divergent Approach
This compound operates through a distinct mechanism compared to direct NLRP3 inhibitors. As a molecular glue, it induces the ubiquitination and subsequent proteasomal degradation of NEK7.[2][3] NEK7 is a serine/threonine kinase that has been shown to be essential for the assembly and activation of the NLRP3 inflammasome, acting as a bridge between adjacent NLRP3 subunits.[1][3] By eliminating NEK7, this compound effectively blocks the formation of a functional inflammasome complex.
In contrast, inhibitors like MCC950 and Oridonin directly target the NLRP3 protein. MCC950 is a potent and selective inhibitor that is thought to bind to the NACHT domain of NLRP3, locking it in an inactive conformation and preventing its ATPase activity, which is crucial for inflammasome assembly.[5][6] Oridonin, a natural diterpenoid, also targets the NACHT domain, but through a covalent modification of a specific cysteine residue (Cys279).[7] Dapansutrile (also known as OLT1177) is another selective NLRP3 inhibitor that has been shown to block the formation of the inflammasome complex and is currently in clinical trials for various inflammatory conditions.[8][9]
Comparative Efficacy: In Vitro and In Vivo Models
The following tables summarize the available quantitative data for this compound and comparator inflammasome inhibitors.
Table 1: In Vitro Potency of Inflammasome Inhibitors
| Compound | Target | Cell Type | Assay | IC50 / DC50 | Reference |
| This compound | NEK7 Degradation | Human Primary Monocytes | NEK7 Degradation | DC50: 0.2 nM | [10] |
| Human PBMCs | NEK7 Degradation | DC50: 1.6 nM | [10] | ||
| Mouse Splenocytes | NEK7 Degradation | DC50: 54.2 nM | [10] | ||
| MCC950 | NLRP3 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | IC50: 7.5 nM | [5][11] |
| Oridonin | NLRP3 | Mouse Macrophages | IL-1β Release | IC50: 780.4 nM | [7][12] |
| Dapansutrile (OLT1177) | NLRP3 | Human Macrophages | IL-1β Release | - | [8] |
Table 2: In Vivo Efficacy of Inflammasome Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model | 20 mg/kg, p.o. | Blocked NLRP3 pathway activation | [10] |
| Mouse Acute Peritonitis Model | 300 mg/kg, p.o. | Strong degradation of NEK7 in spleen and inhibition of IL-1β release in blood | [2] | |
| MCC950 | MSU-Induced Peritonitis in Mice | 40 mg/kg | Inhibition of IL-1β in serum and peritoneal cavity | [13] |
| Oridonin | MSU-Induced Gouty Arthritis Model | - | Significant anti-inflammatory activity | [12] |
| Dapansutrile (OLT1177) | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | - | Potent anti-inflammatory effects and amelioration of EAE severity | [14] |
| Acute Gout Flare (Phase 2a Clinical Trial) | 100 mg QD - 500 mg QID | Safe and effective in reducing joint pain | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the evaluation of these inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation
A common in vitro method to assess NLRP3 inflammasome inhibition involves a two-step activation process in immune cells such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).[2][3][10][15]
-
Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for several hours.[15][16][17] This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Following priming, a second stimulus is introduced to trigger the assembly of the NLRP3 inflammasome. Common activators include:
-
Inhibitor Treatment: The test compound (e.g., this compound, MCC950) is typically added to the cell culture before or concurrently with the activation signal.
-
Readout: The inhibitory effect is quantified by measuring the levels of mature IL-1β and IL-18 in the cell supernatant using ELISA, and by assessing caspase-1 activation via Western blot.[3]
In Vivo Mouse Models
1. LPS/ATP-Induced Peritonitis Model: This acute inflammatory model is used to assess the in vivo efficacy of inflammasome inhibitors.[18]
-
Mice are first primed with an intraperitoneal (i.p.) injection of LPS.
-
After a few hours, the inflammasome is activated by an i.p. injection of ATP.
-
The test compound is administered, often orally or via i.p. injection, prior to the inflammatory challenge.
-
Efficacy is determined by measuring the levels of IL-1β in the peritoneal lavage fluid and serum.[18][19]
2. Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model: These are genetically engineered mouse models that harbor gain-of-function mutations in the Nlrp3 gene, leading to constitutive inflammasome activation and a severe inflammatory phenotype.[20][21][22]
-
These mice spontaneously develop inflammatory symptoms, providing a model for chronic inflammasome-driven disease.
-
The therapeutic effect of an inhibitor is evaluated by monitoring the reduction in systemic inflammation, such as decreased serum IL-1β levels and amelioration of inflammatory symptoms.[21]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. criver.com [criver.com]
- 19. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel knock-in mouse model of cryopyrin-associated periodic syndromes with development of amyloidosis: Therapeutic efficacy of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mouse Models of Cryopyrin-Associated Periodic Syndrome (CAPS) for Drug Discovery | Technology Transfer [techtransfer.nih.gov]
Validating the On-Target Effects of NK7-902: A Comparative Guide to Genetic Approaches and Alternative NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of NK7-902, a novel molecular glue degrader, focusing on the genetic validation of its on-target effects. We objectively compare its performance with alternative strategies for inhibiting the NLRP3 inflammasome, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these findings.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small molecule that functions as a "molecular glue," inducing the degradation of NIMA-related kinase 7 (NEK7).[1][2] NEK7 has been identified as a critical component for the activation of the NLRP3 inflammasome, a key player in the innate immune response implicated in a wide range of inflammatory diseases.[2][3] Unlike traditional inhibitors that block the enzymatic activity of a target protein, this compound hijacks the cell's ubiquitin-proteasome system. It facilitates the formation of a ternary complex between NEK7 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase.[1][4] This induced proximity leads to the polyubiquitination of NEK7, marking it for degradation by the proteasome.[1][4] The degradation of NEK7, in turn, prevents the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the release of pro-inflammatory cytokines such as IL-1β.[1][2]
Genetic Validation of this compound's On-Target Effects
Robust validation is crucial to ensure that the observed biological effects of a compound are a direct consequence of its intended target engagement. For this compound, genetic approaches have been instrumental in unequivocally demonstrating that its modulation of the NLRP3 inflammasome pathway is mediated through the degradation of NEK7.
CRISPR/Cas9-Mediated Knockout Studies
A foundational method for target validation is the use of CRISPR/Cas9 to generate knockout cell lines. Studies have shown that the effects of this compound are significantly diminished in CRBN knockout cells, confirming that its activity is dependent on the presence of this E3 ligase component.[1] This provides strong evidence that this compound operates through the intended molecular glue mechanism.
Site-Directed Mutagenesis and Rescue Experiments
A more definitive genetic validation involves site-directed mutagenesis to create a target protein that is resistant to the degrader. The interaction between NEK7 and the CRBN-NK7-902 complex is mediated by a β-hairpin structure in NEK7 containing a critical glycine (B1666218) residue at position 57 (G57).[1]
-
Generation of a Resistant Mutant: A G57N (glycine to asparagine) mutation in NEK7 has been shown to abrogate its recruitment to CRBN in the presence of this compound.[1]
-
Rescue Experiment: In a cellular context, this G57N NEK7 mutant can be used in a "rescue" experiment. First, the endogenous NEK7 is knocked out or depleted. Then, the cells are reconstituted with either wild-type NEK7 or the G57N mutant. Upon treatment with this compound, cells expressing the wild-type NEK7 will show degradation and subsequent inhibition of NLRP3 inflammasome activation. In contrast, cells expressing the G57N mutant will be resistant to this compound-mediated degradation, and thus NLRP3 inflammasome activity will be "rescued" (i.e., restored). While the G57N mutant has been used to demonstrate the necessity of the β-hairpin for interaction, a full cellular rescue experiment provides the ultimate genetic proof of on-target activity.
Quantitative Proteomics for Selectivity Profiling
To assess the selectivity of this compound, quantitative mass spectrometry-based proteomics is employed. In human primary monocytes treated with this compound, NEK7 was identified as the most significantly downregulated protein, underscoring the high selectivity of the compound.[1] Notably, NEK6, the closest homolog to NEK7, was not degraded, further highlighting the specificity of this compound.[1]
Comparison with Alternative NLRP3 Inflammasome Inhibitors
This compound represents a novel approach to inhibiting the NLRP3 inflammasome. Below is a comparison with other strategies, including direct NLRP3 inhibitors.
| Feature | This compound (NEK7 Degrader) | NP3-253 (NLRP3 Inhibitor) | MCC950 (NLRP3 Inhibitor) |
| Mechanism of Action | Induces proteasomal degradation of NEK7 via CRBN.[1] | Direct inhibitor of the NLRP3 inflammasome. | Directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and oligomerization.[5] |
| Target | NEK7[1] | NLRP3 | NLRP3[5] |
| In Vitro Potency (NEK7 Degradation) | DC50: 0.2 nM (Human Primary Monocytes)[1] | N/A | N/A |
| In Vitro Potency (IL-1β Inhibition) | Partial inhibition in human whole blood (~59% max).[1] | Complete inhibition in human whole blood.[1] | Potent inhibitor with nanomolar IC50 values in cellular assays.[5] |
| In Vivo Efficacy | Degrades NEK7 and inhibits IL-1β release in mouse models.[1] | Effective in mouse models of NLRP3-driven inflammation.[1] | Demonstrates efficacy in various animal models of inflammatory diseases.[6][7] |
| Genetic Validation | Confirmed CRBN-dependency and resistance with NEK7 G57N mutant.[1] | N/A | N/A |
Experimental Protocols
NEK7 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., human primary monocytes) at a suitable density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 18 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against NEK7 and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the extent of NEK7 degradation relative to the loading control.
NLRP3 Inflammasome Activation and IL-1β Measurement (ELISA)
-
Cell Culture and Priming: Seed macrophages (e.g., human primary monocytes or murine bone marrow-derived macrophages) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[8]
-
Inhibitor Treatment: Pre-treat the cells with this compound, an alternative inhibitor, or vehicle control for a specified period before activation.
-
Activation: Stimulate the NLRP3 inflammasome with an activation signal such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (B1684572) (e.g., 10 µM) for 1-2 hours.[8]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each treatment condition relative to the vehicle-treated, activated control.
Visualizing Key Processes and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound induces the degradation of NEK7, preventing NLRP3 inflammasome activation.
Caption: Workflow for genetic validation of this compound's on-target effects.
Conclusion
This compound is a highly selective NEK7 degrader that effectively inhibits the NLRP3 inflammasome pathway. The on-target effects of this compound have been rigorously validated through genetic approaches, including the use of CRBN knockout cells and a degrader-resistant NEK7 mutant. While direct NLRP3 inhibitors can achieve complete blockade of IL-1β release, the partial and more nuanced inhibition by NEK7 degradation may offer a differentiated therapeutic window. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery to further explore the therapeutic potential of NEK7 degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Controlling CRISPR-Cas9 genome editing in human cells using a molecular glue degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling CRISPR-Cas9 genome editing in human cells using a molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of NK7-902: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the novel molecular glue degrader, NK7-902, necessitates treating the compound as hazardous waste. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols and consult with their institution's environmental health and safety department for disposal.
In the absence of explicit manufacturer guidance, a conservative approach to the disposal of novel research chemicals like this compound is paramount to ensure personnel safety and environmental compliance. The following procedures provide a step-by-step guide for the safe management and disposal of this compound.
Immediate Safety and Logistical Information
A summary of essential safety and logistical information for handling this compound waste is provided below. This information is based on general best practices for managing uncharacterized chemical compounds.[1][2]
| Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. | To prevent skin and eye contact with the potentially hazardous compound. |
| Handling Location | All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood. | To minimize the risk of inhalation of any aerosols or particulates. |
| Waste Classification | Treat as hazardous waste.[1][3] | The toxicological and environmental hazards of this compound are not well-documented. |
| Container Selection | Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][4] | To prevent spills and ensure safe containment during storage and transport. |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[4][5] | To avoid potentially dangerous chemical reactions. |
| Storage Location | Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5][6] | To comply with laboratory waste regulations and ensure safe, temporary storage. |
| Disposal Vendor | A licensed hazardous waste disposal company. | To ensure the final disposal is conducted in an environmentally sound and legally compliant manner. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Wear Appropriate PPE: Before handling this compound, ensure you are wearing the required personal protective equipment as detailed in the table above.
-
Prepare the Waste Container:
-
Label the Waste Container:
-
Collect the Waste:
-
Carefully transfer the this compound waste into the prepared container inside a chemical fume hood.
-
Securely fasten the cap on the container immediately after adding the waste.
-
-
Store the Waste Container:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a hazardous waste pickup.[1]
-
Provide the EHS department with all available information about this compound, including its chemical class (molecular glue degrader) and any known properties.
-
-
Maintain Records:
-
Keep a log of the amount of this compound waste generated and the date of disposal.[1]
-
Disposal Workflow for Novel Research Chemicals
The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling NK7-902
Disclaimer: No specific Safety Data Sheet (SDS) for the research compound NK7-902 is publicly available. The following guidance is based on best practices for handling potent, novel research compounds in a laboratory setting. A thorough risk assessment should be conducted by researchers prior to handling this substance, and all institutional and regulatory guidelines must be followed. Personal Protective Equipment (PPE) should be considered the final line of defense after engineering and administrative controls have been implemented.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is crucial to minimize exposure to potent research compounds like this compound. The required level of protection depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder, liquid).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Minimum required PPE for any work in a laboratory where hazardous chemicals are present.[2][3] |
Experimental Protocols
Handling Procedures:
-
Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. The designated work area, such as a chemical fume hood or a ventilated enclosure, should be clean and uncluttered.
-
Experimentation: When weighing and dissolving the compound, perform these tasks within a containment device to minimize the risk of aerosolization.[1]
-
Decontamination: After handling, decontaminate all equipment and work surfaces with an appropriate deactivating solution.
-
Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
In case of inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.
Disposal Plan
The disposal of potent research compounds and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Protocol |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[1] |
Visual Guides
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
